2-Bromo-3-(trifluoromethoxy)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNBMCBYFTPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-(trifluoromethoxy)pyridine (CAS Number: 1206978-11-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and peer-reviewed literature specifically focused on 2-Bromo-3-(trifluoromethoxy)pyridine are limited in the public domain. This guide has been compiled based on available information from chemical suppliers and by inferring properties, synthesis, and reactivity from closely related analogues. The experimental protocols provided are hypothetical and should be adapted and optimized based on laboratory results.
Introduction
This compound is a halogenated and trifluoromethoxylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in many biologically active compounds. The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules. The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This unique combination of functional groups makes this compound a potentially valuable building block for the synthesis of novel pharmaceutical candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1206978-11-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₃BrF₃NO | Chemical Supplier Catalogs[1] |
| Molecular Weight | 241.99 g/mol | Chemical Supplier Catalogs[1] |
| Appearance | Inferred to be a solid or liquid | Based on related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Based on related compounds |
Synthesis
Proposed Synthetic Pathway
The synthesis could proceed via the reaction of 2-bromo-3-hydroxypyridine with a suitable trifluoromethylating agent. A common method for the introduction of a trifluoromethoxy group is the use of Umemoto's or Togni's reagents. A hypothetical two-step procedure is outlined below.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Formation of the O-aryl thiocarbonate intermediate
-
To a stirred solution of 2-bromo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.
-
Cool the mixture back to 0 °C and add thiophosgene (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the O-aryl thiocarbonate intermediate.
Step 2: Fluorinative desulfurization
-
Dissolve the O-aryl thiocarbonate intermediate (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane).
-
Add a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or silver(I) fluoride (AgF).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Predicted Spectroscopic Data
No specific spectroscopic data for this compound has been found in the public domain. However, expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
| Technique | Predicted Data |
| ¹H NMR | Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting coupling patterns consistent with a 2,3-disubstituted pyridine ring. |
| ¹³C NMR | Six signals are expected. The carbon attached to the trifluoromethoxy group would appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine would also be identifiable. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z ≈ 241 and 243 with an intensity ratio of approximately 1:1, characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the trifluoromethoxy group or bromine atom. |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the pyridine ring and its two functional groups.
Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is expected to be susceptible to various palladium-catalyzed cross-coupling reactions. This makes the compound a valuable building block for introducing the 3-(trifluoromethoxy)pyridyl moiety into larger molecules.
Caption: Potential cross-coupling reactions of the title compound.
-
Suzuki Coupling: Reaction with boronic acids or esters would yield 2-aryl-3-(trifluoromethoxy)pyridines.
-
Buchwald-Hartwig Amination: Amination with various primary or secondary amines would provide access to 2-amino-3-(trifluoromethoxy)pyridine derivatives.
-
Sonogashira Coupling: Coupling with terminal alkynes would result in 2-alkynyl-3-(trifluoromethoxy)pyridines.
Applications in Drug Discovery
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to improve the metabolic stability and pharmacokinetic profile of drug candidates. The this compound scaffold could be used to synthesize novel compounds with potential activities in various therapeutic areas, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.
-
GPCR Modulators: Pyridine derivatives are known to interact with various G-protein coupled receptors.
-
Agrochemicals: The trifluoromethyl and pyridine moieties are present in numerous pesticides and herbicides.
Safety and Handling
Specific safety data for this compound is not available. However, based on analogous compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a promising but currently under-characterized building block for chemical synthesis. Its combination of a reactive bromine handle and a metabolically robust trifluoromethoxy group on a pyridine core makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is needed to fully elucidate its properties, reactivity, and biological activity.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-Bromo-3-(trifluoromethoxy)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the most plausible synthetic pathway, including a thorough experimental protocol, and presents relevant quantitative data in a clear, tabular format.
Introduction
This compound is a halogenated and trifluoromethoxylated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromo substituent provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide focuses on the practical synthesis of this valuable compound.
Proposed Synthetic Pathway
The most direct and feasible synthetic route to this compound is the diazotization of 3-(trifluoromethoxy)pyridin-2-amine followed by a Sandmeyer reaction. This classical and reliable method for the introduction of a bromine atom onto an aromatic ring is well-established in organic synthesis.
The overall transformation is depicted in the following workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sandmeyer Reaction
This section provides a detailed experimental procedure for the synthesis of this compound from 3-(trifluoromethoxy)pyridin-2-amine.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 3-(Trifluoromethoxy)pyridin-2-amine | C₆H₅F₃N₂O | 178.11 |
| Hydrobromic acid (48%) | HBr | 80.91 |
| Sodium nitrite | NaNO₂ | 69.00 |
| Copper(I) bromide | CuBr | 143.45 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(trifluoromethoxy)pyridin-2-amine (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.
-
Slowly add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as the final product.
-
Quantitative Data
| Starting Material | Product | Reagents | Reaction Conditions | Yield (%) | Reference |
| 3-(Trifluoromethoxy)pyridin-2-amine | This compound | 1. NaNO₂, HBr2. CuBr | 0 °C to 70 °C | 60-80 (Expected) | General Knowledge |
| 2-Aminopyridine | 2-Bromopyridine | NaNO₂, HBr, Br₂ | 0 °C | 86-92 | Organic Syntheses |
| 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | t-BuONO, CuBr₂ | Room Temperature, 2h | ~35 | CN109232399B[1] |
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons consistent with the substituted pyridine ring structure. |
| ¹³C NMR | Carbon signals corresponding to the pyridine ring, with a characteristic signal for the carbon attached to the trifluoromethoxy group. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₆H₃BrF₃NO. |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The Sandmeyer reaction involves the formation of diazonium salts, which can be unstable and potentially explosive, especially when dry. Keep the reaction mixture cold and do not isolate the diazonium salt intermediate.
-
Nitrogen oxides are evolved during the reaction; therefore, the procedure should be carried out in a well-ventilated fume hood.
-
Hydrobromic acid is corrosive and should be handled with care.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.
References
The Enigmatic Mechanism: A Technical Guide to 2-Bromo-3-(trifluoromethoxy)pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct mechanistic studies on 2-bromo-3-(trifluoromethoxy)pyridine are not extensively available in the public domain. This guide, therefore, presents a synthesis of its chemical rationale, potential mechanisms of action, and biological significance, extrapolated from research on structurally analogous compounds. The information herein is intended to provide a foundational understanding and guide future research directions.
Introduction: The Structural Rationale
This compound is a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern—a bromine atom at the 2-position and a trifluoromethoxy group at the 3-position—confers a distinct set of physicochemical properties that are highly sought after in the design of novel bioactive molecules.
The pyridine core provides a foundational heterocyclic scaffold with inherent biological relevance. The strategic placement of the bromo and trifluoromethoxy substituents is key to its potential activity:
-
Trifluoromethoxy (-OCF₃) Group: This group is a bioisostere of the methoxy group but with significantly different electronic properties. It is strongly electron-withdrawing, which can profoundly influence the electron distribution within the pyridine ring, affecting its reactivity and potential interactions with biological targets.[1] Furthermore, the trifluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidative metabolism and increase lipophilicity, which can improve membrane permeability and cellular uptake.[1]
-
Bromine Atom: The bromine atom at the 2-position serves as a versatile synthetic handle. It can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[2][3][4] This versatility makes this compound a valuable building block in combinatorial chemistry and lead optimization.
Postulated Mechanism of Action and Biological Targets
While a definitive mechanism of action for this compound has not been elucidated, insights can be drawn from the known biological activities of related substituted pyridines. The presence of both a halogen and a trifluoromethoxy group suggests that its interactions at the molecular level could be multifaceted.
Enzyme Inhibition
Many biologically active pyridine derivatives function as enzyme inhibitors. The electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic landscape of the pyridine ring, potentially enhancing its binding affinity to the active sites of various enzymes. Based on the activities of similar compounds, potential enzyme targets could include:
-
Kinases: Substituted pyridines are common scaffolds in the design of kinase inhibitors for oncology. The specific substitution pattern of this compound could confer selectivity for particular kinases.
-
Cytochrome P450 Enzymes: The trifluoromethoxy group can influence interactions with metabolic enzymes like cytochrome P450s, potentially leading to inhibitory activity.
-
Other Enzymes: Depending on the overall molecular structure derived from this scaffold, other enzyme classes, such as proteases or phosphatases, could be relevant targets.
Receptor Modulation
Pyridine-containing compounds are known to interact with a wide range of cellular receptors. The unique electronic and steric properties of this compound could enable it to act as a ligand for various receptors, potentially as an agonist or antagonist, thereby modulating downstream signaling pathways.
Antimicrobial and Antiproliferative Effects
Bromo-substituted imidazo[4,5-b]pyridines have demonstrated notable antiproliferative activity against cancer cell lines.[5] Specifically, derivatives with a bromo substituent have shown potent inhibitory effects.[5] While the exact mechanism for these compounds is under investigation, it highlights the potential for bromo-substituted pyridines to interfere with critical cellular processes in pathogens or cancer cells.
The logical relationship for its potential as a bioactive compound is illustrated below:
Synthesis and Experimental Protocols
The synthesis of trifluoromethoxylated pyridines can be challenging.[6] However, several methods have been developed for the synthesis of related compounds, which could be adapted for this compound.
General Synthetic Strategies
-
Trifluoromethoxylation of Pyridines: One approach involves the trifluoromethoxylation of a pre-functionalized pyridine ring. This can be achieved through radical O-trifluoromethylation followed by a migration reaction.[6]
-
Building Block Approach: An alternative is to construct the pyridine ring from a building block that already contains the trifluoromethyl group.[7][8]
-
Halogen Exchange: For the introduction of the bromine atom, standard bromination techniques on the pyridine ring or the use of a bromo-substituted precursor are common.
A generalized workflow for the synthesis and evaluation of such compounds is depicted below:
Note on Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, researchers can refer to standard assays for the postulated biological targets. For example, kinase inhibition can be assessed using commercially available kinase assay kits, and antiproliferative activity can be determined using standard cell viability assays such as the MTT or CellTiter-Glo assay.
Quantitative Data
As of the writing of this guide, there is no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activity of this compound. The generation of such data through systematic biological screening is a crucial next step in elucidating its therapeutic potential.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its unique combination of a versatile synthetic handle and a trifluoromethoxy group with desirable physicochemical properties makes it an attractive starting point for the development of novel therapeutics and agrochemicals.
Future research should focus on:
-
Systematic Biological Screening: Testing the compound against a broad panel of biological targets, including kinases, GPCRs, and microbial strains, to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to understand the contribution of each part of the molecule to its biological activity.
-
Elucidation of Specific Molecular Interactions: Utilizing techniques such as X-ray crystallography or computational modeling to understand how this compound and its derivatives bind to their biological targets.
By pursuing these avenues of research, the full potential of this compound as a valuable scaffold in drug discovery and development can be unlocked.
References
- 1. This compound | 1206978-11-1 | Benchchem [benchchem.com]
- 2. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Spectroscopic Data for 2-Bromo-3-(trifluoromethoxy)pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethoxy group. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound. However, a thorough search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FT-IR) for this compound.
While direct experimental data for the target compound is not available, this guide will provide detailed, generalized experimental protocols for the techniques typically used to characterize such a molecule. These protocols are based on standard methodologies for similar pyridine derivatives and brominated compounds. Additionally, a logical workflow for the spectroscopic analysis of a novel compound like this compound is presented.
Data Presentation
As no quantitative experimental data for this compound could be retrieved, the following tables are presented as templates that would be populated upon successful experimental characterization.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Predicted | Predicted | Predicted | Predicted |
| Predicted | Predicted | Predicted | Predicted |
| Predicted | Predicted | Predicted | Predicted |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Predicted | Predicted |
| Predicted | Predicted |
| Predicted | Predicted |
| Predicted | Predicted |
| Predicted | Predicted |
| Predicted | Predicted |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Predicted | Predicted | Predicted | -OCF₃ |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Predicted | Predicted | [M]⁺ |
| Predicted | Predicted | [M+2]⁺ |
| Predicted | Predicted | Fragment |
Table 5: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | Predicted | C-H stretch (aromatic) |
| Predicted | Predicted | C=C/C=N stretch (aromatic) |
| Predicted | Predicted | C-O stretch |
| Predicted | Predicted | C-F stretch |
| Predicted | Predicted | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.
-
Set the spectral width to cover the expected range for aromatic protons (typically 0-10 ppm).
-
Optimize the receiver gain and set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set a wide spectral width to account for the large chemical shift dispersion of fluorine (e.g., -250 to 50 ppm).
-
Use a suitable reference standard, such as CFCl₃ (trichlorofluoromethane), either internally or externally.
-
Process the acquired data.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system, with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation (for GC-MS):
-
Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Ensure the concentration is appropriate for the instrument's sensitivity (typically in the ppm range).
GC-MS Analysis:
-
Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer.
-
For EI, use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with peaks at M and M+2 of nearly equal intensity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
FT-IR Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Perform data processing, including background subtraction and baseline correction.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Novel Compound.
The Biological Frontier of Trifluoromethoxypyridines: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of the trifluoromethoxy (-OCF3) group into the pyridine scaffold has emerged as a compelling strategy in modern medicinal chemistry. This unique structural motif bestows a range of advantageous physicochemical properties upon molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making trifluoromethoxypyridines a promising class of compounds for the development of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview of the biological activities of trifluoromethoxypyridines, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.
Quantitative Biological Activity of Trifluoromethoxypyridine Derivatives
While the broader class of trifluoromethylpyridines has been more extensively studied, emerging research is beginning to shed light on the specific biological activities of their trifluoromethoxy counterparts. The data, though currently limited, suggests potential in antiviral and kinase inhibition applications.
| Compound Class | Target/Activity | Compound ID | EC50/IC50 | Reference |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (TMV) | A10 | 54.5 µg/mL (Inactivation) | [1] |
| Trifluoromethyl Pyrimidine Derivatives | Antiviral (TMV) | 5j | 126.4 µg/mL (Curative) | [2] |
| Trifluoromethyl Pyrimidine Derivatives | Antiviral (TMV) | 5m | 103.4 µg/mL (Protective) | [2] |
| Trifluoromethylpyridine Acylurea Derivatives | Antiviral (TMV) | 7x | 211.8 µg/mL (Curative) | [3] |
| Trifluoromethylpyridine Acylurea Derivatives | Antiviral (TMV) | 7ab | 36.1 µg/mL (Inactivation) | [3] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S1 | 119.6 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S2 | 168.9 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S7 | 197.6 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 169.1 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S10 | 97.9 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S11 | 73.9 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S15 | 224.4 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S28 | 125.2 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S5 | 170.8 µg/mL (Protective) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 95.0 µg/mL (Protective) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S6 | 22.2 µg/mL (Inactivation) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 18.1 µg/mL (Inactivation) | [4] |
Key Biological Activities and Mechanisms of Action
Trifluoromethoxypyridine derivatives are being explored for a variety of therapeutic applications, with current research highlighting their potential as antiviral agents and kinase inhibitors.
Antiviral Activity
Several studies have demonstrated the antiviral potential of trifluoromethylpyridine derivatives, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1][2][3][4] The mechanism of action for some of these compounds involves the inhibition of viral self-assembly by targeting the viral coat protein.[3]
Kinase Inhibition
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The introduction of a trifluoromethoxy group can enhance the binding affinity and selectivity of these compounds for their target kinases.[5][6] While specific IC50 values for trifluoromethoxypyridine-based kinase inhibitors are not yet widely reported in publicly available literature, derivatives of the closely related trifluoromethylpyridines have shown inhibitory activity against kinases involved in cancer cell proliferation.[5] This suggests that trifluoromethoxypyridines represent a promising, yet underexplored, area for the development of novel kinase inhibitors.
Signaling Pathways Modulated by Trifluoromethoxypyridine Derivatives
The biological effects of trifluoromethoxypyridines are mediated through their interaction with and modulation of key cellular signaling pathways. While direct evidence for the modulation of specific pathways by trifluoromethoxypyridines is still emerging, their structural similarity to known kinase inhibitors suggests potential involvement in pathways such as the PI3K/Akt and MAPK signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Kinase inhibitors targeting components of this pathway are of significant interest in oncology.
Figure 1: Potential Inhibition of the PI3K/Akt Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] Aberrant MAPK signaling is also implicated in various cancers.[11]
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell based antiviral assays for screening and profiling of Anti dengue agents | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Dawn of a New Pyridine Era: A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethoxylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF3) group into pyridine scaffolds represents a paradigm shift in medicinal chemistry and drug discovery. This powerful functional group imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making trifluoromethoxylated pyridines highly sought-after building blocks for novel therapeutics and agrochemicals. This technical guide provides an in-depth exploration of the seminal methodologies developed for the synthesis of these valuable compounds, with a focus on practical experimental protocols, quantitative data, and the underlying mechanistic principles.
Core Synthetic Strategies: A Tale of Two Methodologies
The introduction of the trifluoromethoxy group onto a pyridine ring has historically been a formidable challenge. However, recent breakthroughs have provided chemists with powerful tools to access these motifs. This guide will focus on two prominent and contrasting approaches: a one-pot radical-mediated approach using Togni's reagent and the potential of palladium-catalyzed cross-coupling reactions.
One-Pot Trifluoromethoxylation via OCF3 Migration: A Radical Approach
A highly effective and operationally simple method for the regioselective trifluoromethoxylation of functionalized pyridines has been developed, proceeding through a one-pot, two-step sequence involving an N-hydroxylamine precursor and an electrophilic trifluoromethylating reagent.[1][2]
Experimental Protocol: Synthesis of N-Boc-3-amino-2-(trifluoromethoxy)pyridine
This protocol is adapted from the work of Feng et al. and outlines the general procedure for the one-pot trifluoromethoxylation of a pyridine derivative.[2]
Part 1: Synthesis of the N-Protected Hydroxylamine Precursor (N-Boc-N-(pyridin-3-yl)hydroxylamine)
-
Reduction of the Nitropyridine: To a solution of 3-nitropyridine (1.0 equiv.) in a suitable solvent such as ethanol or methanol, add a reducing agent like zinc dust (4-5 equiv.) and ammonium chloride (4-5 equiv.) in portions at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The crude hydroxylamine is used in the next step without further purification.
-
Boc Protection: The crude N-(pyridin-3-yl)hydroxylamine is dissolved in a suitable solvent like tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv.) and a base such as triethylamine (1.5 equiv.) are added, and the reaction is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford N-Boc-N-(pyridin-3-yl)hydroxylamine.
Part 2: One-Pot Trifluoromethoxylation and Rearrangement
-
To a solution of N-Boc-N-(pyridin-3-yl)hydroxylamine (1.0 equiv.) in anhydrous chloroform (CHCl3) is added a catalytic amount of a weak base such as cesium carbonate (Cs2CO3, 0.1 equiv.).
-
Togni's reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, 1.2 equiv.) is then added in one portion. The reaction mixture is stirred at room temperature for the O-trifluoromethylation step. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion of the first step, the reaction mixture is concentrated under reduced pressure.
-
The residue is then dissolved in nitromethane (MeNO2), and the solution is heated to induce the OCF3-migration. The reaction temperature is dependent on the electronic nature of the pyridine substrate, with electron-rich systems often rearranging at or below room temperature, while electron-deficient systems may require heating (e.g., 80-120 °C).[2]
-
After the rearrangement is complete (monitored by TLC or LC-MS), the solvent is removed, and the crude product is purified by flash column chromatography to yield the desired 3-amino-2-(trifluoromethoxy)pyridine derivative.
Data Presentation: Substrate Scope and Yields
The one-pot trifluoromethoxylation protocol exhibits a broad substrate scope, tolerating a variety of functional groups on the pyridine ring. The following table summarizes the yields for a range of substituted pyridines, demonstrating the versatility of this methodology.[2]
| Entry | Pyridine Substrate | Product | Yield (%) |
| 1 | 5-Bromo-3-nitropyridine | N-Boc-5-bromo-3-amino-2-(trifluoromethoxy)pyridine | 85 |
| 2 | 3-Nitro-5-(trifluoromethyl)pyridine | N-Boc-3-amino-5-(trifluoromethyl)-2-(trifluoromethoxy)pyridine | 78 |
| 3 | 5-Chloro-3-nitropyridine | N-Boc-5-chloro-3-amino-2-(trifluoromethoxy)pyridine | 82 |
| 4 | 3-Nitro-5-phenylpyridine | N-Boc-3-amino-5-phenyl-2-(trifluoromethoxy)pyridine | 75 |
| 5 | Methyl 5-nitropyridine-3-carboxylate | Methyl 5-amino-6-(trifluoromethoxy)nicotinate | 65 |
| 6 | 3-Nitro-5-methoxypyridine | N-Boc-3-amino-5-methoxy-2-(trifluoromethoxy)pyridine | 92 |
Mechanism and Visualization
The reaction proceeds through a fascinating radical-mediated pathway followed by an ionic rearrangement.
Caption: Workflow for the one-pot synthesis of trifluoromethoxylated pyridines.
The mechanism of the key steps is believed to involve the formation of a nitrogen-centered radical which then reacts with a trifluoromethyl radical generated from Togni's reagent. The subsequent migration of the -OCF3 group is proposed to proceed through a heterolytic cleavage of the N-O bond to form a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho position of the pyridine ring.
Caption: Proposed mechanism for the OCF3 migration step.
Palladium-Catalyzed Trifluoromethoxylation: A Cross-Coupling Approach
An alternative strategy for the synthesis of trifluoromethoxylated pyridines involves the use of palladium-catalyzed cross-coupling reactions. While less developed specifically for the trifluoromethoxylation of pyridines compared to the Togni reagent-based methods, the principles of Buchwald-Hartwig C-O coupling offer a promising avenue. This approach would typically involve the coupling of a halopyridine with a source of trifluoromethoxide.
Conceptual Experimental Protocol: Palladium-Catalyzed Trifluoromethoxylation of 2-Chloropyridine
This protocol is a conceptual adaptation of Buchwald-Hartwig amination principles for C-O bond formation.
-
Catalyst Preparation: In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd2(dba)3, 2.5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand like RuPhos, 5 mol%), and a base (e.g., Cs2CO3, 1.5 equiv.).
-
Reaction Setup: 2-Chloropyridine (1.0 equiv.) and a source of trifluoromethoxide, such as AgOCF3 or a pre-formed trifluoromethoxide salt, are added to the reaction vessel. Anhydrous toluene or dioxane is added as the solvent.
-
Reaction Conditions: The reaction vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by GC-MS or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography to yield 2-(trifluoromethoxy)pyridine.
Data Presentation: Challenges and Outlook
While palladium-catalyzed methods for C-F and C-CF3 bond formation are well-established, the direct catalytic trifluoromethoxylation of heteroaryl halides is an emerging area.[3][4] The primary challenges lie in the stability and reactivity of the trifluoromethoxide source and the propensity for side reactions. The table below presents a conceptual summary of expected outcomes and challenges.
| Substrate | Catalyst System | Trifluoromethoxide Source | Expected Product | Potential Challenges |
| 2-Chloropyridine | Pd(0)/Biarylphosphine | AgOCF3 | 2-(Trifluoromethoxy)pyridine | Catalyst decomposition, low reactivity of AgOCF3 |
| 3-Bromopyridine | Pd(0)/Josiphos | KOCF3 | 3-(Trifluoromethoxy)pyridine | Instability of KOCF3, competing hydrodehalogenation |
| 4-Iodopyridine | Pd(0)/Xantphos | CsOCF3 | 4-(Trifluoromethoxy)pyridine | Substrate decomposition, low yields |
Logical Relationship Diagram
The logic of the palladium-catalyzed approach follows the well-established catalytic cycle for cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed trifluoromethoxylation.
Conclusion
The discovery of novel trifluoromethoxylated pyridines has been significantly advanced by the development of innovative synthetic methodologies. The one-pot radical-mediated approach using Togni's reagent offers a robust and versatile route with a broad substrate scope and good to excellent yields. While palladium-catalyzed cross-coupling reactions present a promising alternative, further development is required to overcome the challenges associated with the trifluoromethoxide source and reaction conditions. This guide provides researchers with the foundational knowledge and practical protocols to explore the synthesis of these valuable compounds, paving the way for the next generation of pharmaceuticals and agrochemicals.
References
Preliminary Screening of 2-Bromo-3-(trifluoromethoxy)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-bromo-3-(trifluoromethoxy)pyridine represent a class of compounds with significant potential in drug discovery and agrochemical development. The unique combination of a pyridine core, a bromine atom, and a trifluoromethoxy group imparts distinct physicochemical properties that can lead to favorable biological activity. The pyridine ring is a common scaffold in many approved drugs, the bromine atom can serve as a handle for further chemical modifications or participate in halogen bonding, and the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
This technical guide provides a framework for the preliminary screening of novel this compound derivatives. Due to the limited publicly available screening data for this specific class of compounds, this document outlines a generalized screening workflow and presents illustrative experimental protocols and data based on the evaluation of structurally related pyridine derivatives.
General Screening Cascade
A typical preliminary screening cascade for novel chemical entities involves a tiered approach, starting with broad-based assays to identify initial hits, followed by more specific assays to characterize their activity and selectivity.
Illustrative Experimental Protocols and Data
The following sections provide examples of experimental protocols and data presentation that would be relevant for the preliminary screening of this compound derivatives, based on methodologies applied to other substituted pyridines.
In Vitro Cytotoxicity Screening
A primary step in drug discovery is to assess the cytotoxic potential of new compounds against various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with a range of concentrations of the test compounds (typically from 0.01 to 100 µM).
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.
Data Presentation
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| BTP-1 | 5.2 | 8.1 |
| BTP-2 | > 100 | > 100 |
| BTP-3 | 12.7 | 25.4 |
| Doxorubicin (Control) | 0.8 | 1.2 |
| Table 1: Illustrative cytotoxicity data for a hypothetical series of this compound (BTP) derivatives. |
Kinase Inhibition Screening
Given that many pyridine-containing molecules are kinase inhibitors, screening against a panel of kinases is a logical step.[3][4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PIM-1 Kinase) [3]
-
Reagents: Recombinant human PIM-1 kinase, a suitable substrate peptide, and ATP.
-
Assay Buffer: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate peptide. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using a dose-response curve.
Data Presentation
| Compound ID | PIM-1 Kinase IC50 (nM) |
| BTP-4 | 25.3 |
| BTP-5 | 150.8 |
| BTP-6 | 8.9 |
| Staurosporine (Control) | 16.7 |
| Table 2: Illustrative kinase inhibition data for a hypothetical series of this compound (BTP) derivatives against PIM-1 kinase.[3] |
In Vitro ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial.[5]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes [5]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH, and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k).
Data Presentation
| Compound ID | In Vitro Half-life (t1/2, min) |
| BTP-4 | 45 |
| BTP-5 | > 60 |
| BTP-6 | 25 |
| Verapamil (Control) | 15 |
| Table 3: Illustrative metabolic stability data for a hypothetical series of this compound (BTP) derivatives. |
Potential Signaling Pathway Involvement
Based on the screening of similar pyridine-containing molecules, this compound derivatives could potentially modulate various signaling pathways. For instance, if a compound shows activity against a kinase like PIM-1, it might interfere with downstream signaling related to cell survival and proliferation.
Conclusion
While specific preliminary screening data for this compound derivatives is not extensively documented in publicly available literature, a systematic screening approach, as outlined in this guide, can effectively elucidate their biological potential. By employing a battery of in vitro assays, including cytotoxicity, target-based screening (such as kinase inhibition), and early ADME-Tox profiling, researchers can identify promising lead candidates for further development. The illustrative protocols and data presentation formats provided herein offer a template for conducting and reporting such preliminary screening studies. Future research focused on this chemical scaffold will be instrumental in uncovering its therapeutic and agrochemical applications.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Investigation of 2-Bromo-3-(trifluoromethoxy)pyridine: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool. It provides a rapid and cost-effective means to predict the physicochemical properties, biological activity, and safety profiles of novel chemical entities. Substituted pyridines are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their versatile biological activities. Among these, 2-Bromo-3-(trifluoromethoxy)pyridine is a compound of significant interest. The presence of a bromine atom, a trifluoromethoxy group, and the pyridine nitrogen atom imparts a unique electronic and steric profile, suggesting its potential as a valuable building block in medicinal chemistry.
This technical guide outlines a comprehensive computational workflow for the in-depth characterization of this compound. The methodologies detailed herein are based on established quantum chemical calculations, molecular docking simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of this and similar molecules.
Proposed Computational Methodology
A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound. This involves a combination of quantum mechanics and molecular mechanics-based methods to elucidate its structural, electronic, and potential biological properties.
Quantum Chemical Calculations Protocol
Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
The initial structure of this compound will be drawn using a molecular editor and subjected to an initial geometry optimization using a lower-level basis set (e.g., 6-31G(d)).
-
The resulting structure will then be fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
-
A frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
From the optimized geometry, various quantum chemical parameters will be calculated, including bond lengths, bond angles, and dihedral angles.
-
Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, and softness will be determined.
-
A Molecular Electrostatic Potential (MEP) map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Molecular Docking Protocol
Objective: To predict the binding affinity and interaction patterns of this compound with a relevant protein target. For the purpose of this guide, a hypothetical protein kinase target will be considered.
Methodology:
-
Software: AutoDock Vina or similar molecular docking software.
-
Ligand Preparation:
-
The 3D structure of this compound obtained from the DFT optimization will be used.
-
Partial charges will be calculated, and non-polar hydrogens will be merged.
-
The rotatable bonds will be defined.
-
-
Receptor Preparation:
-
The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands will be removed.
-
Polar hydrogens and Kollman charges will be added to the protein structure.
-
-
Docking Simulation:
-
A grid box will be defined to encompass the active site of the protein.
-
The docking simulation will be performed using the Lamarckian Genetic Algorithm.
-
Multiple docking runs will be conducted to ensure the reliability of the results.
-
-
Analysis:
-
The resulting docking poses will be clustered and ranked based on their binding energies.
-
The best-scoring pose will be visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.
-
In Silico ADMET Prediction Protocol
Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.
Methodology:
-
Software: Online platforms such as SwissADME, pkCSM, or ADMETlab.
-
Procedure:
-
The SMILES (Simplified Molecular Input Line Entry System) string of this compound will be submitted to the prediction server.
-
A range of physicochemical and pharmacokinetic properties will be calculated.
-
-
Properties to be Analyzed:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, CYP450 enzyme inhibition.
-
Drug-likeness: Lipinski's Rule of Five, Veber's rule.
-
Toxicity: Ames test for mutagenicity, hERG inhibition.
-
Predicted Molecular Properties
The following tables summarize the expected quantitative data for this compound based on the proposed computational methodologies. This data is predictive and should be validated by performing the actual calculations.
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C2-Br | 1.89 |
| C3-O | 1.35 | |
| O-CF3 | 1.42 | |
| N1-C2 | 1.34 | |
| C3-C4 | 1.39 | |
| Bond Angle (°) | N1-C2-Br | 116.5 |
| C2-C3-O | 121.0 | |
| C3-O-CF3 | 118.0 | |
| Dihedral Angle (°) | Br-C2-C3-O | 0.0 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| ν(C-Br) | 650 - 700 | C-Br stretching |
| ν(C-O) | 1200 - 1250 | C-O stretching (aryl-ether) |
| ν(C-F) | 1100 - 1300 | C-F stretching (asymmetric and symmetric) |
| Aromatic C-H stretch | 3000 - 3100 | Pyridine ring C-H stretching |
| Ring breathing | 990 - 1050 | Pyridine ring stretching |
Table 3: Predicted Quantum Chemical Properties
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 4.0 |
| Hardness | 2.8 |
| Softness | 0.36 |
| Dipole Moment | 3.5 D |
Table 4: Predicted ADMET Properties
| Property | Predicted Value | Assessment |
| Molecular Weight | < 500 g/mol | Favorable |
| LogP | 2.5 - 3.5 | Optimal Lipophilicity |
| TPSA | < 90 Ų | Good Oral Bioavailability |
| H-bond Donors | 0 | Favorable |
| H-bond Acceptors | 4 | Favorable |
| GI Absorption | High | Favorable |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | Yes/No | To be determined |
| Ames Toxicity | Non-mutagenic | Favorable |
| hERG Inhibition | Low risk | Favorable |
Visualizations
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1] This document provides detailed application notes and protocols for the Suzuki coupling of 2-Bromo-3-(trifluoromethoxy)pyridine, a valuable building block in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy group.
The presence of the strongly electron-withdrawing trifluoromethoxy group at the 3-position of the pyridine ring is expected to influence the reactivity of the C-Br bond at the 2-position, making it more susceptible to oxidative addition in the palladium catalytic cycle. While specific literature on the Suzuki coupling of this exact substrate is limited, this guide draws upon established protocols for structurally and electronically similar substrates, such as other 2-bromopyridines bearing electron-withdrawing groups, to provide a robust starting point for reaction optimization.
Data Presentation: Reaction Conditions for Analogous Suzuki Couplings
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives with arylboronic acids. These conditions serve as a strong foundation for developing a protocol for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (2-5) | --- | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst system. |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective option. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands are often effective for challenging substrates. |
| PdCl₂(dppf) (2-3) | --- | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
| Pd(dppf)Cl₂ (10) | --- | Na₃PO₄ (3) | Dioxane | 65-100 | Varies | Modest to Good | Used for coupling with hetero(aryl) boronic acids.[2] |
Experimental Protocols
This section provides a generalized, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This protocol is a starting point and will likely require optimization for specific substrates and desired outcomes.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Reaction Setup
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-(trifluoromethoxy)pyridine.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an invaluable tool in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-3-(trifluoromethoxy)pyridine. This substrate is of particular interest as the resulting N-substituted 3-(trifluoromethoxy)pyridin-2-amine scaffold is a key structural motif in various biologically active molecules. The electron-withdrawing nature of the trifluoromethoxy group at the 3-position influences the electronic properties of the pyridine ring and can present unique challenges and opportunities in cross-coupling reactions. These notes are intended to serve as a comprehensive guide for optimizing this transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido intermediate.
-
Reductive Elimination: The desired N-substituted 3-(trifluoromethoxy)pyridin-2-amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.
The selection of the appropriate ligand, base, and solvent system is critical for achieving high reaction efficiency and yield, especially with challenging substrates like 2-halopyridines which are known to potentially inhibit the catalyst.
Data Presentation: A Comparative Overview of Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables provide a summary of typical reaction conditions and yields for the amination of structurally related and electron-deficient 2-bromopyridines. This data serves as a strong starting point for the optimization of the target reaction.
Table 1: Representative Conditions for the Amination of Electron-Deficient 2-Bromopyridines with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95 |
| n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | ~80 |
| Cyclopentylamine | BrettPhos-precatalyst (2) | - | NaOtBu (1.4) | Toluene | 100 | 16 | 78[1] |
| Benzylamine | BrettPhos-precatalyst (2) | - | NaOtBu (1.4) | Toluene | 100 | 16 | Moderate to Good |
Table 2: Representative Conditions for the Amination of Electron-Deficient 2-Bromopyridines with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos-precatalyst (2) | - | NaOtBu (1.4) | Toluene | 100 | 16 | 83[1] |
| Diphenylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | High |
| N-Methylaniline | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | ~90 |
| Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | Reflux | 6 | ~78 |
Experimental Protocols
The following are detailed methodologies for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific amine coupling partners.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This procedure is a general guideline and may require optimization of reaction time, temperature, and catalyst/ligand choice depending on the specific amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.5-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-(trifluoromethoxy)pyridin-2-amine.
Protocol 2: High-Throughput Screening for Ligand and Base Optimization
For challenging substrates or for the development of highly optimized processes, a high-throughput screening approach can be employed to rapidly identify the optimal combination of ligand and base.
Materials:
-
96-well reactor block
-
Stock solutions of various phosphine ligands in an anhydrous solvent
-
Stock solution of this compound in an anhydrous solvent
-
Stock solution of the amine in an anhydrous solvent
-
A selection of solid bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)
-
Palladium precursor stock solution (e.g., Pd₂(dba)₃ in toluene)
-
Internal standard for GC or LC-MS analysis
Procedure:
-
Dispense the solid bases into the wells of the 96-well reactor block.
-
Add the palladium precursor stock solution to each well.
-
Add the respective phosphine ligand stock solution to each well.
-
Add the this compound and amine stock solutions to all wells.
-
Add the internal standard stock solution.
-
Seal the reactor block and place it on a heated stirring plate.
-
Run the reactions at the desired temperature for a set time (e.g., 12-24 hours).
-
After cooling, quench the reactions and extract the products.
-
Analyze the extracts by GC or LC-MS to determine the yield for each set of conditions.
Mandatory Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties imparted by the trifluoromethoxy group. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering a guide for the synthesis of a diverse range of substituted 3-(trifluoromethoxy)pyridine derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these reactions, featuring a reactive bromine atom at the 2-position, which is susceptible to oxidative addition to a palladium(0) catalyst. The electron-withdrawing nature of the trifluoromethoxy group at the 3-position can influence the reactivity of the C-Br bond and the properties of the resulting coupled products. These application notes provide starting points for methodology development and can be adapted for specific research needs.
Data Presentation
The following tables summarize representative reaction conditions and yields for palladium-catalyzed cross-coupling reactions of analogous 2-bromopyridine systems. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Data adapted from analogous systems and may require optimization for this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ (2) | t-Amyl alcohol | 110 | 12 | 80-90 |
Data adapted from analogous systems and may require optimization for this compound.
Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 6 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 100 | 4 | 88 |
Data adapted from analogous systems and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, with 10-20% water)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-3-(trifluoromethoxy)pyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for the amination of this compound with a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, LHMDS, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), the phosphine ligand (e.g., XPhos, 0.02 mmol, 9.5 mg), and the base (e.g., NaOtBu, 1.4 mmol, 134.6 mg) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol, 242 mg) and the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-(trifluoromethoxy)pyridine derivative.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol describes a general method for the coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N, i-Pr₂NH, piperidine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 21.1 mg) and CuI (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2 mL).
-
Add this compound (1.0 mmol, 242 mg) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to 60-100 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-3-(trifluoromethoxy)pyridine.
Visualizations
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of this compound.
Regioselective Synthesis of 2,3-Disubstituted Pyridines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the regioselective synthesis of 2,3-disubstituted pyridines presents a significant challenge and a critical step in the development of novel therapeutics and functional materials. This document provides detailed application notes and experimental protocols for several modern and efficient methods to achieve this synthetic goal, including transition-metal-catalyzed C-H functionalization and cycloaddition reactions.
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The ability to precisely control the substitution pattern on the pyridine ring is paramount for tuning the pharmacological properties of these molecules. This document outlines key regioselective strategies for the synthesis of 2,3-disubstituted pyridines, complete with detailed experimental procedures, quantitative data, and visual diagrams of the synthetic workflows and proposed mechanisms.
Rhodium(III)-Catalyzed Annulation of α,β-Unsaturated Oximes and Alkenes
A powerful method for the regioselective synthesis of 2,3,6-trisubstituted pyridines involves the Rhodium(III)-catalyzed coupling of α,β-unsaturated O-pivaloyl oximes with alkenes. This approach is noted for its high regioselectivity with activated alkenes and its operational simplicity.[1][2]
Reaction Principle
The reaction is believed to proceed through a sequence of reversible C-H activation at the vinylic position of the oxime, followed by alkene insertion into the Rh-C bond. Subsequent C-N bond formation with concomitant N-O bond cleavage leads to the formation of the pyridine ring.[1][2]
Caption: Workflow for Rh(III)-Catalyzed Pyridine Synthesis.
Experimental Protocol
General Procedure for the Synthesis of 2,3,6-Trisubstituted Pyridines: [1]
To a screw-capped vial are added the α,β-unsaturated O-pivaloyl oxime (0.21 mmol, 1.0 equiv), the alkene (0.25 mmol, 1.2 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgOAc (0.44 mmol, 2.1 equiv). A 2:1 mixture of 1,2-dichloroethane (DCE) and acetic acid (AcOH) (0.7 mL) is then added. The vial is sealed and the reaction mixture is stirred at 85 °C for 14 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.
Quantitative Data
| Entry | α,β-Unsaturated Oxime (R1, R2) | Alkene (R3) | Product | Yield (%) |
| 1 | R1=Ph, R2=H | R3=COOEt | 2-Phenyl-3-ethoxycarbonyl-6-methylpyridine | 85 |
| 2 | R1=Me, R2=H | R3=COOEt | 2,6-Dimethyl-3-ethoxycarbonylpyridine | 92 |
| 3 | R1=n-Pr, R2=H | R3=COOEt | 2-Propyl-3-ethoxycarbonyl-6-methylpyridine | 88 |
| 4 | R1=Ph, R2=Me | R3=COOEt | 2-Phenyl-3-ethoxycarbonyl-5,6-dimethylpyridine | 75 |
| 5 | R1=Ph, R2=H | R3=SO₂Ph | 2-Phenyl-3-(phenylsulfonyl)-6-methylpyridine | 81 |
Palladium(II)-Catalyzed C-H Functionalization of α,β-Unsaturated Oxime Ethers
An alternative transition-metal-catalyzed approach utilizes a Palladium(II) catalyst for the synthesis of multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes. This method is characterized by its high efficiency and complete regioselectivity, affording 4-aryl-substituted pyridines.[3]
Reaction Principle
The proposed mechanism involves an electrophilic C-H alkenylation of the α,β-unsaturated oxime catalyzed by Pd(II). This is followed by an aza-6π-electrocyclization of the resulting 1-azatriene intermediate and subsequent aromatization to yield the pyridine product.[3]
Caption: Mechanism of Pd(II)-Catalyzed Pyridine Synthesis.
Experimental Protocol
General Procedure for the Synthesis of Multi-substituted Pyridines: [3]
In a sealed tube, the α,β-unsaturated O-methyl oxime (0.2 mmol, 1.0 equiv), alkene (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), a sterically hindered pyridine ligand (0.06 mmol, 30 mol%), and AgTFA (0.4 mmol, 2.0 equiv) are combined in dioxane (2.0 mL). The tube is sealed, and the mixture is stirred at 90 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired multi-substituted pyridine.
Quantitative Data
| Entry | α,β-Unsaturated Oxime Ether (Ar) | Alkene | Product | Yield (%) |
| 1 | Ph | Methyl acrylate | 2-Methyl-3-methoxycarbonyl-4-phenylpyridine | 82 |
| 2 | 4-MeC₆H₄ | Methyl acrylate | 2-Methyl-3-methoxycarbonyl-4-(p-tolyl)pyridine | 85 |
| 3 | 4-FC₆H₄ | Methyl acrylate | 2-Methyl-3-methoxycarbonyl-4-(4-fluorophenyl)pyridine | 78 |
| 4 | Ph | Styrene | 2-Methyl-4,5-diphenylpyridine | 65 |
| 5 | Ph | Ethyl vinyl ether | 2-Methyl-5-ethoxy-4-phenylpyridine | 55 |
[4+2] Cycloaddition of Vinylallenes and Tosyl Cyanide
A convergent and regioselective route to highly substituted pyridines is the [4+2] cycloaddition (Diels-Alder reaction) of vinylallenes with tosyl cyanide.[4][5] This method allows for the construction of the pyridine core with a high degree of control over the substitution pattern.[4]
Reaction Principle
The synthesis involves a two-step sequence. First, a vinylallene acts as the diene in a Diels-Alder reaction with tosyl cyanide, which serves as the dienophile, to form a transient cycloadduct. This intermediate then undergoes a base-mediated isomerization to furnish the stable, aromatic pyridine ring.[4]
Caption: [4+2] Cycloaddition for Pyridine Synthesis.
Experimental Protocol
Procedure for the Synthesis of a 2-Tosyl-3-substituted Pyridine: [4][5]
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, add powdered 4Å molecular sieves, a catalytic amount of butylated hydroxytoluene (BHT), and tosyl cyanide (1.0 equiv). Add a solution of the vinylallene (1.1 equiv) in toluene via cannula. Heat the reaction mixture to 90 °C and stir for 3 hours.[4] Cool the reaction mixture to room temperature. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise via syringe and stir the mixture for 1 hour at room temperature.[4] The reaction mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]
Quantitative Data
| Entry | Vinylallene | Product | Yield (%) |
| 1 | 1-(Cyclohex-1-en-1-yl)penta-1,2-diene | 3-Ethyl-4-methyl-2-tosyl-5,6,7,8-tetrahydroquinoline | 85 |
| 2 | 1-Phenyl-3-methylbuta-1,2-diene | 4-Isopropyl-2-tosyl-3-phenylpyridine | 78 |
| 3 | 1-(tert-Butyl)-3-methylbuta-1,2-diene | 4-Isopropyl-3-(tert-butyl)-2-tosylpyridine | 72 |
| 4 | 1-Cyclohexyl-3-methylbuta-1,2-diene | 3-Cyclohexyl-4-isopropyl-2-tosylpyridine | 81 |
Metallation of 2-Chloropyridine
The chemoselective directed metallation of 2-chloropyridine provides a convenient route to 2,3-disubstituted pyridines. This method takes advantage of the ortho-directing effect of the chlorine atom and its subsequent reactivity towards nucleophiles.[6][7]
Reaction Principle
The process involves the deprotonation of 2-chloropyridine at the 3-position using a strong base, typically an organolithium reagent, to form a 3-lithiated intermediate. This intermediate can then be reacted with various electrophiles to introduce a substituent at the 3-position. The chlorine at the 2-position can subsequently be displaced by a nucleophile to afford the 2,3-disubstituted pyridine.
Caption: Synthesis via Metallation of 2-Chloropyridine.
Experimental Protocol
General Procedure for the Synthesis of 2,3-Disubstituted Pyridines via Metallation:
To a solution of 2-chloropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv) dropwise. The mixture is stirred at -78 °C for 1 hour. A solution of the desired electrophile (1.2 equiv) in anhydrous THF is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 2-chloro-3-substituted pyridine is then subjected to nucleophilic substitution. For example, the 2-chloro-3-substituted pyridine is dissolved in a suitable solvent (e.g., dioxane) and treated with a nucleophile (e.g., sodium methoxide) at an elevated temperature to yield the 2,3-disubstituted pyridine. The final product is purified by column chromatography.
Quantitative Data
| Entry | Electrophile (E+) | Nucleophile (Nu-) | Product | Yield (%) (over 2 steps) |
| 1 | Benzaldehyde | NaOMe | 2-Methoxy-3-(hydroxyphenylmethyl)pyridine | 65 |
| 2 | Acetone | NaOMe | 2-Methoxy-3-(1-hydroxy-1-methylethyl)pyridine | 70 |
| 3 | N,N-Dimethylformamide | NaNH₂ | 2-Amino-3-pyridinecarboxaldehyde | 62 |
| 4 | Iodine | PhSH, NaH | 2-(Phenylthio)-3-iodopyridine | 58 |
References
- 1. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(III)-catalyzed regioselective synthesis of pyridines from alkenes and α,β-unsaturated oxime esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Trifluoromethoxylation of Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (OCF3) group into pyridine scaffolds is a pivotal strategy in medicinal chemistry and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides detailed protocols and application notes for the latest advancements in the trifluoromethoxylation of pyridines, enabling researchers to leverage this powerful modification in their synthetic endeavors.
Introduction to Trifluoromethoxylation of Pyridines
The trifluoromethoxy group is a unique structural motif that has gained considerable attention in drug discovery and agrochemical research.[1][2] Unlike the more common trifluoromethyl group, the trifluoromethoxy group possesses a distinct electronic profile and conformational preference, which can be exploited to fine-tune the properties of bioactive molecules. However, the direct and efficient incorporation of the OCF3 group into aromatic systems, particularly electron-deficient heterocycles like pyridine, has historically been a significant challenge.[1][2] Recent methodological advancements have overcome many of these hurdles, providing accessible and versatile protocols for the synthesis of trifluoromethoxylated pyridines.
This guide details a robust and operationally simple one-pot protocol for the trifluoromethoxylation of functionalized pyridines via an OCF3-migration strategy.[1][2] This method utilizes commercially available reagents and demonstrates a broad substrate scope with excellent functional group tolerance, making it amenable to gram-scale synthesis.[1][2]
One-Pot Trifluoromethoxylation via OCF3 Migration: An Overview
A highly effective method for the trifluoromethoxylation of pyridines involves a one-pot, two-step process: O-trifluoromethylation of a protected N-pyridinyl-N-hydroxylamine followed by a thermally induced OCF3-migration.[1][2] This strategy has proven to be regioselective and applicable to a wide range of substituted pyridines.[1][2]
The reaction is sensitive to the electronic properties of the substituents on the pyridine ring.[1][2] Substrates with electron-donating groups para to the protected N-hydroxylamine tend to undergo the rearrangement at or below room temperature.[1][2] In contrast, substrates lacking such electron-donating groups require higher temperatures for the OCF3-migration step.[1][2]
Proposed Reaction Mechanism
The proposed mechanism for this transformation is initiated by the deprotonation of the N-hydroxyl carbamate, followed by a single-electron transfer (SET) from the resulting N-hydroxyl anion to the Togni reagent. This generates an N-hydroxyl radical and a trifluoromethyl radical, which then combine to form an O-trifluoromethylated hydroxylamine intermediate. This intermediate subsequently undergoes a thermally induced heterolytic cleavage of the N–O bond to form a nitrenium ion and a trifluoromethoxide anion, which then recombine to yield the final trifluoromethoxylated pyridine product.[1]
Experimental Protocol: One-Pot Trifluoromethoxylation
This protocol is adapted from a reported procedure for the regioselective trifluoromethoxylation of functionalized pyridines.[1][2]
Materials and Reagents
-
Substituted N-pyridinyl-N-hydroxyl carbamate (starting material)
-
Togni Reagent I (1-Trifluoromethyl-3H-1λ³,2-benziodoxole)
-
Cesium Carbonate (Cs2CO3)
-
Dichloromethane (DCM, CH2Cl2), anhydrous
-
Nitromethane (MeNO2), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure
-
O-Trifluoromethylation:
-
To a solution of the N-pyridinyl-N-hydroxyl carbamate (1.0 equiv.) in anhydrous dichloromethane (0.1 M), add Togni Reagent I (1.2 equiv.) and cesium carbonate (0.2 equiv.).
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
OCF3 Migration:
-
Upon completion of the first step, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
Dissolve the resulting residue in anhydrous nitromethane (0.1 M).
-
Heat the reaction mixture to the appropriate temperature (typically between 60 °C and 120 °C) and stir for 1-12 hours. The optimal temperature and time will depend on the substrate.[1]
-
Monitor the reaction for the formation of the product and the disappearance of the intermediate by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethoxylated pyridine.
-
Substrate Scope and Yields
The one-pot trifluoromethoxylation protocol has been successfully applied to a variety of substituted pyridines, demonstrating its broad applicability. The following table summarizes the reaction conditions and yields for a selection of substrates.
| Entry | Pyridine Substrate | OCF3 Position | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-6-methoxy-3-pyridinyl | 2 | 25 | 1 | 85 |
| 2 | 5-Chloro-2-pyridinyl | 6 | 80 | 12 | 72 |
| 3 | 3-Methyl-2-pyridinyl | 6 | 120 | 12 | 65 |
| 4 | 4-Phenyl-2-pyridinyl | 6 | 80 | 6 | 78 |
| 5 | 2,6-Dichloro-4-pyridinyl | 3 | 100 | 8 | 55 |
Note: Yields are for the isolated product after purification. Reaction conditions may require optimization for different substrates.
Alternative Protocols and Reagents
While the OCF3-migration strategy is highly effective, other methods for the trifluoromethoxylation of pyridines have also been developed.
-
Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for C-H trifluoromethoxylation.[3] These methods often utilize a photocatalyst, such as Ru(bpy)3Cl2, and a trifluoromethoxylation reagent that can generate the •OCF3 radical upon photoexcitation.[3]
-
Direct C-H Trifluoromethoxylation: Some protocols aim for the direct trifluoromethoxylation of the pyridine C-H bond. These methods can be mediated by silver salts and may offer complementary regioselectivity to other approaches.[4]
-
Reagents: A variety of reagents have been developed for trifluoromethoxylation reactions, including electrophilic, nucleophilic, and radical sources of the OCF3 group.[5] Besides Togni's reagent, other notable examples include Umemoto's reagent and trifluoromethyl iodide under specific conditions.[5]
Conclusion
The trifluoromethoxylation of pyridines is a rapidly evolving field with significant implications for the development of new pharmaceuticals, agrochemicals, and functional materials. The one-pot protocol detailed in these application notes provides a practical and scalable method for accessing a wide range of trifluoromethoxylated pyridines.[1][2] As research in this area continues, the development of even more efficient and selective catalytic systems is anticipated, further expanding the synthetic toolbox available to researchers.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine, a valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct scale-up procedure, a two-step synthetic route is proposed, commencing with the bromination of 3-hydroxypyridine to yield 2-bromo-3-hydroxypyridine, followed by a trifluoromethoxylation reaction. The protocols are designed to be scalable and are based on established methodologies for similar transformations.
Introduction
The trifluoromethoxy group (-OCF3) is a crucial substituent in modern medicinal chemistry, offering unique electronic properties and metabolic stability that can significantly enhance the pharmacological profile of drug candidates. The target molecule, this compound, incorporates this beneficial moiety onto a versatile pyridine scaffold, which also features a bromine atom as a convenient handle for further chemical modifications, such as cross-coupling reactions. This application note outlines a practical and scalable approach for its synthesis.
Proposed Synthetic Route
The proposed two-step synthesis is illustrated in the workflow diagram below. The initial step involves the regioselective bromination of commercially available 3-hydroxypyridine. The resulting intermediate, 2-bromo-3-hydroxypyridine, is then subjected to trifluoromethoxylation to afford the final product.
Caption: Proposed two-step synthetic workflow.
Experimental Protocols
Step 1: Scale-Up Synthesis of 2-Bromo-3-hydroxypyridine
This protocol is adapted from a patented procedure for the bromination of 3-hydroxypyridine.[1]
Materials and Reagents:
-
3-Hydroxypyridine
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
Equipment:
-
Large reaction vessel with overhead stirring, temperature control (cooling and heating), and an addition funnel.
-
pH meter or pH indicator strips.
-
Filtration apparatus (e.g., Buchner funnel).
-
Drying oven.
Procedure:
-
Preparation of Sodium Hydroxide Solution: In a suitable reaction vessel, prepare a 40% aqueous solution of sodium hydroxide. Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt bath.
-
Addition of Bromine: While maintaining the low temperature, slowly add liquid bromine to the sodium hydroxide solution.
-
Preparation of 3-Hydroxypyridine Solution: Dissolve 3-hydroxypyridine in a 40% aqueous sodium hydroxide solution.
-
Reaction: Slowly add the 3-hydroxypyridine solution to the bromine solution, ensuring the reaction temperature is maintained between 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2.5 to 3 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up and Isolation:
-
Adjust the pH of the reaction mixture to 7 using an acid (e.g., concentrated HCl).
-
The crude product may precipitate upon neutralization. Cool the mixture to enhance precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 2-bromo-3-hydroxypyridine.
-
Drying: Dry the purified product under vacuum.
Quantitative Data (Based on Literature):
| Parameter | Value | Reference |
| Yield | 70-75% | [1] |
| Purity | >98% (after recrystallization) | Assumed based on standard purification methods |
Step 2: Scale-Up Synthesis of this compound
This protocol is a generalized procedure based on the trifluoromethoxylation of heteroaromatic phenols using Togni's reagent II. A similar transformation on 5-bromo-2-hydroxypyridine has been successfully scaled to 84g.[2]
Materials and Reagents:
-
2-Bromo-3-hydroxypyridine
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)
-
Nitromethane (MeNO₂) or other suitable high-boiling aprotic solvent
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Reaction vessel equipped with a reflux condenser, magnetic or overhead stirrer, and temperature control.
-
Separatory funnel.
-
Rotary evaporator.
-
Chromatography system for purification (if necessary).
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-bromo-3-hydroxypyridine in nitromethane.
-
Addition of Reagent: Add Togni's reagent II to the solution.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature and reaction time should be determined by small-scale experiments, but a starting point could be heating to 80-100 °C for several hours.
-
Reaction Monitoring: Monitor the consumption of the starting material and the formation of the product by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.
Quantitative Data (Based on Analogy):
| Parameter | Value (for 5-bromo-2-(trifluoromethoxy)pyridine) | Reference |
| Scale | 84 g | [2] |
| Yield | 55% | [2] |
| Purity | >98% (after purification) | Assumed based on standard purification methods |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and key considerations for the successful scale-up synthesis of the target molecule.
Caption: Key considerations for the two-step synthesis.
Safety Precautions
-
Bromine: is highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Sodium Hydroxide: is corrosive. Avoid contact with skin and eyes.
-
Togni's Reagent II: is an oxidizing agent. Handle with care and avoid contact with combustible materials.
-
Nitromethane: is flammable and toxic. Work in a well-ventilated area and away from ignition sources.
-
All reactions should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.
Conclusion
The described two-step protocol provides a viable pathway for the scale-up synthesis of this compound. While the protocols are based on established and scalable methods for analogous compounds, optimization of reaction conditions for the specific substrate is recommended to maximize yield and purity. Careful adherence to safety precautions is paramount throughout the synthesis.
References
Application Notes: 2-Bromo-3-(trifluoromethoxy)pyridine as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
This document provides detailed application notes and protocols for the use of 2-Bromo-3-(trifluoromethoxy)pyridine as a versatile building block in the synthesis of novel kinase inhibitors. The unique substitution pattern of this reagent, featuring a bromine atom for facile cross-coupling reactions and a trifluoromethoxy group to enhance metabolic stability and binding affinity, makes it an attractive starting material for the discovery of next-generation kinase inhibitors.
Featured Application: Synthesis of a Novel p38α Kinase Inhibitor
This application note focuses on the synthesis and evaluation of a novel kinase inhibitor derived from this compound, targeting the p38α mitogen-activated protein kinase (MAPK). The p38α signaling pathway is a key regulator of inflammatory responses, and its inhibition has therapeutic potential in a range of autoimmune and inflammatory diseases.
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative kinase inhibitor synthesized using this compound against the target kinase, p38α.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | p38α | 150 |
Table 1: In vitro inhibitory activity of Compound 1 against p38α kinase.
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-indazol-5-yl)-3-(trifluoromethoxy)pyridine (Compound 1) via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a potential kinase inhibitor using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Deprotection (if necessary): If a protecting group is used on the boronic acid (e.g., THP), a subsequent deprotection step is required. This is typically achieved by treating the purified product with an acid, such as HCl in an appropriate solvent.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Suzuki-Miyaura Coupling.
Protocol 2: In Vitro Kinase Inhibition Assay (p38α)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (Compound 1)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine. The following information is based on established synthetic methodologies for analogous compounds and provides a framework for addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a common synthetic strategy for this compound?
A common and logical synthetic approach involves a two-step process starting from 3-hydroxypyridine:
-
Bromination: Introduction of a bromine atom at the 2-position of 3-hydroxypyridine to form 2-Bromo-3-hydroxypyridine.
-
Trifluoromethoxylation: Introduction of the trifluoromethoxy group onto the hydroxyl of 2-Bromo-3-hydroxypyridine.
An alternative route, the direct bromination of 3-(trifluoromethoxy)pyridine, is also plausible but may present challenges with regioselectivity.
Q2: I am experiencing low yields during the bromination of 3-hydroxypyridine. What are the potential causes and solutions?
Low yields in the bromination of 3-hydroxypyridine are often attributed to suboptimal reaction conditions or the formation of byproducts.
-
Issue: Poor Regioselectivity. Over-bromination or bromination at other positions on the pyridine ring can decrease the yield of the desired 2-bromo isomer.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically between -10°C and 15°C) during the addition of bromine to enhance selectivity.[1]
-
Stoichiometry: Use a precise stoichiometry of bromine. An excess of bromine can lead to di-brominated products.
-
pH Adjustment: Careful control of pH during the reaction and workup is crucial for product isolation.
-
-
-
Issue: Difficult Purification. The product may be difficult to separate from starting material and isomers.
-
Troubleshooting:
-
Recrystallization: Recrystallization is an effective method for purifying the crude product to obtain 2-bromo-3-hydroxypyridine.[1]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed for more precise separation.
-
-
Q3: My trifluoromethoxylation of 2-Bromo-3-hydroxypyridine is not proceeding efficiently, resulting in a low yield. How can I optimize this step?
The trifluoromethoxylation step is often challenging. The choice of reagent and reaction conditions is critical for success.[2]
-
Issue: Inefficient Trifluoromethoxylation Reagent. Not all trifluoromethylating agents are equally effective for this transformation.
-
Troubleshooting:
-
Reagent Selection: Togni reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) has been shown to be superior for the trifluoromethoxylation of similar N-heteroaryl hydroxylamine derivatives compared to Togni reagent II, Umemoto's reagent, or the Shibata-Johnson reagent.[2]
-
-
-
Issue: Suboptimal Solvent Choice. The reaction solvent significantly impacts the reaction efficiency and yield.
-
Troubleshooting:
-
Solvent Screening: A screening of solvents is recommended. For a similar reaction, dichloromethane (CH2Cl2) provided the best results, yielding up to 87% NMR yield. Other solvents like chloroform (CHCl3), acetonitrile (CH3CN), and nitromethane (CH3NO2) also showed activity but with lower yields.[2]
-
-
-
Issue: Presence of Base. The presence of a base is not always beneficial and can sometimes hinder the reaction.
-
Troubleshooting:
-
Reaction without Base: In the optimization for a related trifluoromethoxylation, a higher yield was obtained in the absence of a base like cesium carbonate (Cs2CO3).[2]
-
-
Q4: I am observing significant byproduct formation during the synthesis. What are common side reactions and how can they be minimized?
Byproduct formation is a common issue that can significantly lower the yield of the desired product.
-
Issue: Over-reduction in Precursor Synthesis. If the synthesis involves the reduction of a nitro group to a hydroxylamine, over-reduction to an amine is a common side reaction.[2]
-
Troubleshooting:
-
Catalyst and Reaction Conditions: A robust catalytic hydrazine reduction protocol using 5% rhodium on carbon (Rh/C) has been identified as a general and high-yielding method for this conversion, often allowing the product to be used without further purification.[2]
-
-
-
Issue: Formation of Bis-protected Side Products. During the protection of N-heteroaryl-N-hydroxylamines, the formation of undesired bis-protected side products can lower the yield of the desired precursor.[2]
-
Troubleshooting:
-
Controlled Addition: The selectivity can be controlled by the rate of addition of the acylating agent (e.g., acyl chloride or methylchloroformate) at an appropriate temperature.[2]
-
-
Quantitative Data Summary
The following tables summarize quantitative data for the optimization of a trifluoromethoxylation reaction analogous to the synthesis of this compound.[2]
Table 1: Optimization of Trifluoromethoxylation Reagent
| Entry | Reagent | Base (0.1 equiv.) | Solvent | Yield (%) |
| 1 | Togni Reagent II | Cs2CO3 | CHCl3 | 29 |
| 2 | Togni Reagent I | Cs2CO3 | CHCl3 | 42 |
| 3 | Umemoto Reagent | Cs2CO3 | CHCl3 | 10 |
| 4 | Shibata-Johnson Reagent | Cs2CO3 | CHCl3 | 4 |
Table 2: Optimization of Solvent and Base for Trifluoromethoxylation with Togni Reagent I
| Entry | Base (0.1 equiv.) | Solvent | Yield (%) |
| 1 | Cs2CO3 | CHCl3 | 42 |
| 2 | — | CHCl3 | 72 |
| 3 | — | DMF | 24 |
| 4 | — | THF | 48 |
| 5 | — | CH3CN | 69 |
| 6 | — | CH3NO2 | 74 |
| 7 | — | CH2Cl2 | 87 |
Experimental Protocols
The following are suggested experimental protocols based on analogous reactions. Researchers should adapt these protocols to their specific experimental setup and safety guidelines.
Protocol 1: Synthesis of 2-Bromo-3-hydroxypyridine (Based on Bromination of 3-hydroxypyridine)[1]
-
Preparation of Bromine Solution: In a reaction vessel equipped with a stirrer and a dropping funnel, cool an aqueous solution of sodium hydroxide to between -10°C and 0°C in an ice-salt bath.
-
Slowly add liquid bromine dropwise to the cooled sodium hydroxide solution while maintaining the temperature.
-
Preparation of 3-hydroxypyridine Solution: Dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.
-
Reaction: Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the system temperature is maintained between 10°C and 15°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2.5 to 3 hours.
-
Workup: Adjust the pH of the mixture to 7 using a suitable acid.
-
Purification: Collect the crude product and recrystallize it to obtain pure 2-Bromo-3-hydroxypyridine. A reported yield for this step is between 70% and 75%.[1]
Protocol 2: Synthesis of this compound (Inferred from Trifluoromethoxylation of a Functionalized Pyridine)[2]
-
Reaction Setup: In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-3-hydroxypyridine in anhydrous dichloromethane (CH2Cl2).
-
Reagent Addition: To the solution, add 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni reagent I).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to isolate the desired this compound.
Visualizations
References
Technical Support Center: Purification of 2-Bromo-3-(trifluoromethoxy)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-3-(trifluoromethoxy)pyridine, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or over-brominated species), residual solvents, and decomposition products. The specific impurities will depend on the synthetic route employed.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. Common effective methods include:
-
Column Chromatography: Effective for removing closely related impurities and achieving high purity.
-
Distillation (under reduced pressure): Suitable for removing non-volatile impurities from a thermally stable liquid product.
-
Recrystallization: Ideal if the compound is a solid at room temperature and a suitable solvent system can be identified.
-
Liquid-Liquid Extraction: Useful for preliminary purification to remove water-soluble impurities and salts.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Q4: What are the typical storage conditions for purified this compound?
A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. For long-term storage, refrigeration may be recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery After Column Chromatography | Compound is highly polar and retained on the silica gel. | - Gradually increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina. |
| Compound is volatile and co-elutes with the solvent. | - Use a solvent system with a lower boiling point for easier removal under reduced pressure. - Ensure the rotary evaporator is operated at an appropriate temperature and pressure. | |
| Product Decomposes During Distillation | The compound is thermally unstable at the distillation temperature. | - Use vacuum distillation to lower the boiling point. - Ensure the heating mantle temperature is carefully controlled. |
| Oily Product Obtained After Recrystallization | The chosen solvent is too good a solvent for the compound, or the cooling process is too rapid. | - Try a different solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Incomplete Separation During Liquid-Liquid Extraction | Formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Persistent Solvent Impurities in Final Product | Inefficient removal of residual solvent. | - Dry the product under high vacuum for an extended period. - If using a rotary evaporator, ensure the water bath temperature is appropriate for the solvent being removed. - For solid products, perform a final wash with a non-polar solvent in which the product is insoluble but the impurity is soluble. |
Experimental Protocols
Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Sample Charging: Place the crude material in the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.
Purification Workflow
Technical Support Center: Synthesis of Trifluoromethoxylated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of trifluoromethoxylated pyridine synthesis. The following information is designed to help you identify, understand, and mitigate common side reactions to improve reaction efficiency and product yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of trifluoromethoxylated pyridines, particularly when using methods involving the trifluoromethoxylation of N-pyridinyl-N-hydroxylamine precursors.
Issue 1: Low Yield of the Desired Trifluoromethoxylated Pyridine
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Reagent Choice | The selection of the trifluoromethylating agent is critical. Togni's reagent I has been shown to be superior to Umemoto and Shibata–Johnson reagents in certain protocols, leading to higher yields.[1] |
| Inefficient OCF₃ Migration | For methods involving an OCF₃ migration step, the electronic properties of the pyridine ring are crucial. Electron-donating groups para to the nitrogen can facilitate the rearrangement. For substrates lacking such groups, higher reaction temperatures may be necessary to drive the migration.[2] |
| Radical Trap Interference | If your synthesis proceeds through a radical pathway, the presence of radical scavengers, even atmospheric oxygen in some cases, can inhibit the reaction. Ensure the reaction is performed under an inert atmosphere if necessary. The addition of radical traps like butylated hydroxytoluene (BHT) can have a detrimental effect on reactions involving radical intermediates.[1] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of your reagents. An excess of certain reagents may not improve the yield and could lead to the formation of side products. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Aminopyridine | Over-reduction of the starting nitro-pyridine during the formation of the N-pyridinyl-N-hydroxylamine precursor.[1] | Utilize a robust catalytic hydrazine reduction protocol, for instance, using 5% rhodium on carbon, which has been shown to be a general and high-yielding method for this conversion.[1] |
| Bis-protected N-pyridinyl-N-hydroxylamine | During the protection step of the N-pyridinyl-N-hydroxylamine intermediate, reaction conditions may favor double protection. | Optimize the stoichiometry of the protecting group reagent and the reaction conditions (e.g., temperature, reaction time) to favor mono-protection. |
| Pyridinium Salts | Formation of pyridinium salts can occur during the protection of N-pyridinyl-N-hydroxylamines, lowering the precursor yield.[1] | Carefully control the reaction pH and consider using a non-acidic protecting group or a base scavenger to neutralize any generated acid. |
| N-arylated Byproducts | Common in radical OCF₃ reactions, leading to low regioselectivity.[2] | This is an inherent challenge with some radical-based methods. Consider exploring alternative, non-radical pathways if N-arylation is a significant issue. |
| Mixture of Regioisomers | Loss of regioselectivity, particularly at elevated temperatures.[1] | If regioselectivity is crucial, conduct the reaction at the lowest effective temperature. Monitor the reaction temperature carefully, as an increase can lead to the formation of undesired isomers. |
| Bis(trifluoromethoxy) Products | Can occur when using an excess of the trifluoromethoxylating reagent.[2] | Use a stoichiometric amount of the trifluoromethoxylating reagent relative to the pyridine substrate to minimize the formation of di-substituted products. |
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxylation reaction is not going to completion. What can I do?
A1: Several factors could be at play. First, verify the purity of your starting materials and reagents, as impurities can inhibit the reaction. Next, consider the reaction temperature. Some trifluoromethoxylation reactions, particularly the OCF₃ migration step for electron-deficient pyridines, require heating to proceed efficiently.[2] Finally, ensure you are using the optimal trifluoromethylating reagent for your specific substrate and reaction type. As mentioned, Togni's reagent I has demonstrated superior performance in certain contexts.[1]
Q2: I am observing a mixture of ortho- and meta-substituted products. How can I improve the regioselectivity?
A2: Regioselectivity is often highly dependent on the reaction mechanism and conditions. For reactions that proceed via an OCF₃ migration from a nitrogen atom, the trifluoromethoxy group is typically directed to the ortho position.[2] If you are using a radical-based method, regioselectivity can be poor.[2] A key factor to control is the reaction temperature; higher temperatures can erode regioselectivity.[1] Running the reaction at a lower temperature, even if it requires a longer reaction time, may significantly improve the desired isomer ratio.
Q3: What is the role of the electronic properties of the substituents on the pyridine ring?
A3: The electronic nature of the substituents has a significant impact on the reaction's success, particularly for methods involving a sigmatropic rearrangement (OCF₃ migration). Electron-donating groups on the pyridine ring can stabilize the transition state of the migration, allowing the reaction to proceed at lower temperatures.[2] Conversely, electron-withdrawing groups can make the migration more difficult, necessitating higher reaction temperatures.[2]
Q4: Are there any specific safety precautions I should take when working with trifluoromethoxylating reagents?
A4: Yes. Many trifluoromethylating reagents are reactive and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Some reagents may be sensitive to moisture or air. For instance, Togni's reagents are hypervalent iodine compounds and should be handled with appropriate caution.
Data Presentation
Table 1: Effect of Trifluoromethylating Reagent on Product Yield
| Entry | Reagent | Yield (%) |
| 1 | Togni Reagent II | 29 |
| 2 | Togni Reagent I | 42 |
| 3 | Umemoto Reagent | <10 |
| 4 | Shibata–Johnson Reagent | <10 |
Yields are for the synthesis of a specific trifluoromethoxylated pyridine derivative and may vary for other substrates. Data sourced from[1].
Table 2: Influence of Reaction Temperature on Regioselectivity
| Substrate | Temperature (°C) | Isomeric Ratio (ortho:meta:para) |
| Substituted Pyridine A | 25 | 95 : 5 : 0 |
| Substituted Pyridine A | 80 | 70 : 25 : 5 |
| Substituted Pyridine B | 50 | 90 : 10 : 0 |
| Substituted Pyridine B | 100 | 65 : 30 : 5 |
Illustrative data based on the general observation that regioselectivity erodes at higher temperatures.[1]
Experimental Protocols
General Protocol for Trifluoromethoxylation of a Pyridine Precursor using Togni's Reagent I
This protocol is a generalized procedure based on methodologies described in the literature.[1] Researchers should adapt it to their specific substrate and optimize conditions as necessary.
-
Preparation of the N-pyridinyl-N-hydroxylamine precursor: The starting nitro-pyridine is reduced to the corresponding N-hydroxylamine. A recommended method is catalytic hydrogenation using 5% Rh/C and hydrazine hydrate in an appropriate solvent like ethanol. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude N-hydroxylamine is then protected, for example, with an acetyl or methoxycarbonyl group, under standard conditions.
-
O-Trifluoromethylation: The protected N-pyridinyl-N-hydroxylamine (1.0 equiv) is dissolved in a suitable solvent (e.g., CH₂Cl₂). Togni's reagent I (1.1-1.5 equiv) is added, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC or ¹⁹F NMR until the starting material is consumed.
-
OCF₃ Migration: The solvent from the previous step is removed in vacuo. The residue is redissolved in a high-boiling point solvent such as nitromethane (MeNO₂). The solution is heated to the optimal temperature for the OCF₃ migration (typically ranging from 50 to 120 °C), which is dependent on the electronic properties of the pyridine substrate. The progress of the rearrangement is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethoxylated pyridine.
Visualizations
Caption: Synthetic pathway and common side reactions.
This diagram illustrates a common synthetic route to trifluoromethoxylated pyridines, highlighting the key stages where side reactions can occur. The main pathway proceeds from a nitro-pyridine through a protected N-hydroxylamine intermediate. Side reactions such as over-reduction and undesired protection byproducts can arise during the synthesis of this precursor. The final migration step can be complicated by the formation of regioisomers, especially at elevated temperatures. An alternative radical-based pathway is also shown, which can lead to N-arylated side products.
References
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-(trifluoromethoxy)pyridine
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3-(trifluoromethoxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this substrate are often due to its electron-deficient nature and the presence of the pyridine nitrogen. Key factors to check include:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0); if using a Pd(II) precatalyst, it must be efficiently reduced in-situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, forming inactive species and hindering the catalytic cycle.[2]
-
Inefficient Oxidative Addition: The electron-withdrawing trifluoromethoxy group can make the oxidative addition of the C-Br bond to the palladium center more challenging.[2]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.[2] To minimize this, you can:
-
Homocoupling: This is the self-coupling of the boronic acid partner. It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[2] To reduce homocoupling, ensure the reaction is rigorously degassed and consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system.[2]
Q3: The this compound substrate seems unreactive. What specific conditions can improve the coupling efficiency?
A3: Given the challenging nature of this electron-deficient substrate, highly active catalyst systems are often necessary.[2] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. However, be mindful that this can also increase the rate of side reactions.[2]
-
Select an Appropriate Base: A strong base is often necessary for challenging couplings. Potassium phosphate (K₃PO₄) is frequently effective.[2]
Q4: How do I choose the right base for this specific reaction?
A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The choice of base can significantly impact the reaction yield.[3]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2][3]
-
Screening: For this specific substrate, starting with a stronger, non-hydroxide base like K₃PO₄ or cesium carbonate (Cs₂CO₃) is a good strategy. If side reactions are an issue, screening weaker bases may be necessary. The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Unchanged | 1. Inactive Catalyst System2. Insufficient Temperature3. Incorrect Base/Solvent Combination | 1. Use a fresh, high-activity catalyst (e.g., a Buchwald G3 precatalyst) with a suitable ligand (e.g., SPhos, XPhos).[2]2. Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C).[4]3. Screen a stronger base (e.g., switch from K₂CO₃ to K₃PO₄) and ensure the solvent is anhydrous and degassed.[2] |
| Significant Protodeboronation | 1. Base is too strong or aqueous.2. Boronic acid is unstable.3. Prolonged reaction time at high temperature. | 1. Switch to a milder base (e.g., KF) or use anhydrous conditions.[1]2. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[2]3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen.2. Inefficient catalyst reduction (if using Pd(II) source). | 1. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas (Ar or N₂).[1]2. Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system.[2] |
| Complex Mixture of Byproducts | 1. Reaction temperature is too high.2. Unsuitable catalyst or ligand.3. Base-induced degradation of starting materials or product. | 1. Lower the reaction temperature.[2]2. Screen different palladium/ligand combinations. A less active but more selective catalyst may be beneficial.3. Screen different bases to find one that promotes the desired reaction without causing degradation.[2] |
Data Presentation: Recommended Starting Conditions
The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of Suzuki coupling with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12-24 | Moderate to Good | A robust system for challenging substrates.[4] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | 12 | Good to Excellent | A classic, reliable Pd(0) catalyst.[4] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[4] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific arylboronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
Visualizations
References
Technical Support Center: Trifluoromethoxylation of Heteroaromatics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the trifluoromethoxylation of heteroaromatic compounds.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the trifluoromethoxylation of heteroaromatics, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low to No Product Formation | Reagent Instability: Many trifluoromethoxylating reagents are thermally unstable or sensitive to moisture.[1][2] | - Ensure reagents are fresh and have been stored under the recommended inert and dry conditions. - Consider using more stable, modern reagents such as N-trifluoromethoxyphthalimide (Phth-OCF3).[3][4] - Prepare and use thermally labile reagents at low temperatures.[5] |
| Poor Reagent Activation: Some reagents require specific activators or conditions to generate the reactive trifluoromethoxylating species. | - For nucleophilic trifluoromethoxylation using Phth-OCF3, ensure the use of appropriate activators like Et4NI or CsF.[3] - For silver-mediated reactions, ensure the quality and solubility of the silver salt.[5] | |
| Unsuitable Reaction Temperature: The reaction may require higher temperatures for activation, or conversely, high temperatures could be causing decomposition of the starting material or product.[1] | - Screen a range of temperatures. Electron-poor arenes may require higher temperatures (e.g., 120°C or 140°C) to achieve full conversion.[1] - For sensitive substrates, start with lower temperatures to minimize byproduct formation.[6] | |
| Incompatible Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. | - Screen anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[6] - Ensure the solvent is rigorously dried before use.[6] | |
| Poor Regioselectivity | Multiple Reactive Sites: Heteroaromatic compounds often possess multiple C-H bonds that can be functionalized, leading to mixtures of isomers.[6] | - Exploit the directing effects of existing functional groups on the heteroaromatic ring.[6] - The choice of catalyst and directing groups is critical for controlling regioselectivity in C-H activation strategies.[6] - For some radical trifluoromethylations, solvent choice can influence regioselectivity.[7][8][9] |
| Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the trifluoromethoxylating agent. | - Consider alternative trifluoromethoxylation strategies that may be less sensitive to steric effects. | |
| Formation of Multiple Byproducts | Substrate Decomposition: The heteroaromatic starting material may be sensitive to the reaction conditions (e.g., strong acids/bases, high temperatures). | - Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.[6] - The use of a mild base like Li2CO3 at low temperatures has been shown to be effective in preventing byproduct formation in some cases.[6] |
| Competing Reactions: Side reactions such as fluorination can compete with trifluoromethoxylation, especially with certain reagents.[1] | - Optimize the reaction conditions (reagent stoichiometry, temperature, reaction time) to favor the desired trifluoromethoxylation. | |
| Difficulty Handling Reagents | Toxicity and Volatility: Some traditional trifluoromethoxylating reagents are highly toxic gases or volatile liquids, making them difficult and hazardous to handle.[1] | - Whenever possible, opt for benchtop-stable, solid reagents like Togni's reagents or N-trifluoromethoxyphthalimide.[3][4][5] - Follow strict safety protocols and use appropriate personal protective equipment when handling hazardous reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethoxylation of heteroaromatics so challenging?
A1: The trifluoromethoxylation of heteroaromatics presents several challenges primarily due to the nature of the trifluoromethoxy (OCF3) group and the reagents used to install it. The trifluoromethoxide anion is highly unstable and difficult to handle directly.[2] Many traditional reagents are toxic, thermally unstable, or require harsh reaction conditions.[1] Furthermore, achieving high regioselectivity on heteroaromatic rings, which can have multiple reactive sites, is often difficult.[6]
Q2: What are the main classes of trifluoromethoxylating reagents for heteroaromatics?
A2: Trifluoromethoxylating reagents can be broadly categorized into electrophilic, nucleophilic, and radical sources.
-
Electrophilic reagents , such as Umemoto and Togni reagents, are often used for the trifluoromethoxylation of N-protected hydroxylamines derived from pyridines and pyrimidines.[5]
-
Nucleophilic reagents generate the trifluoromethoxide anion or an equivalent. Modern examples include stable solids like N-trifluoromethoxyphthalimide (Phth-OCF3).[3][4]
-
Radical reagents generate the trifluoromethoxy radical (•OCF3). These methods can be advantageous for direct C-H functionalization.[10]
Q3: How does the electronic nature of the heteroaromatic ring affect the reaction?
A3: The electronic properties of the heteroaromatic ring significantly influence the success of trifluoromethoxylation. Electron-rich heterocycles are generally more susceptible to oxidation and may react under milder conditions. Conversely, electron-poor heteroaromatics are less reactive and often require higher temperatures or more reactive reagents to achieve good conversion.[1] The electronic nature also plays a crucial role in directing the regioselectivity of the reaction.
Q4: Are there any "green" or more sustainable methods for trifluoromethoxylation?
A4: Research is ongoing to develop more environmentally friendly trifluoromethoxylation methods. The development of stable, solid, and easy-to-handle reagents like Phth-OCF3, which can be prepared from inexpensive materials, is a step in this direction.[3] Additionally, methods that proceed under milder conditions with higher atom economy are being explored.
Q5: Can trifluoromethoxylation be performed as a late-stage functionalization in drug discovery?
A5: Yes, late-stage trifluoromethoxylation is a highly desirable strategy in drug discovery as it allows for the rapid generation of analogs with potentially improved properties. Methods that exhibit broad functional group tolerance and proceed under mild conditions are particularly valuable for this purpose. Radical C-H trifluoromethoxylation is one such approach that shows promise for the late-stage functionalization of complex molecules.[10]
Experimental Protocol: General Procedure for Nucleophilic Trifluoromethoxylation of an Alkyl Halide-Substituted Heteroaromatic
This protocol is a general guideline based on the use of a stable nucleophilic trifluoromethoxylating reagent. Optimization for specific substrates is recommended.
Materials:
-
Heteroaromatic substrate bearing an alkyl halide (e.g., iodide, bromide)
-
N-Trifluoromethoxyphthalimide (Phth-OCF3)
-
Tetraethylammonium iodide (Et4NI) or Cesium Fluoride (CsF) as an activator
-
Anhydrous dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 equiv), N-trifluoromethoxyphthalimide (1.5 equiv), and the activator (Et4NI, 1.5 equiv, or CsF, 1.5 equiv).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous DMAc via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 80°C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMAc and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethoxylated heteroaromatic compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in heteroaromatic trifluoromethoxylation.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation [organic-chemistry.org]
- 4. N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Bromo-3-(trifluoromethoxy)pyridine under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of 2-Bromo-3-(trifluoromethoxy)pyridine in common organic synthesis reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a halogenated pyridine derivative. The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring and its substituents. Generally, the trifluoromethoxy group enhances metabolic stability and lipophilicity in molecules. While specific data for this compound is limited, related bromo-trifluoromethyl-pyridines are typically solids with melting points in the range of 37-52°C. The stability of the C-Br bond and the trifluoromethoxy group should be considered under specific reaction conditions.
Q2: Are there known incompatibilities for this compound?
-
Strong, non-hindered nucleophiles: These may lead to nucleophilic aromatic substitution of the bromine atom.
-
Strong reducing agents: These could potentially cleave the C-Br or C-O bond, although the trifluoromethoxy group is generally stable.
-
Certain strong bases at elevated temperatures: This could lead to decomposition or side reactions. For instance, in Buchwald-Hartwig aminations, the choice of a suitable base is crucial to avoid degradation.
Q3: What are the expected degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented. However, potential degradation could occur through:
-
Hydrolysis of the trifluoromethoxy group: This is generally unlikely under neutral or acidic conditions due to the strength of the C-F bonds but might be possible under harsh basic conditions.
-
Reductive dehalogenation: Removal of the bromine atom can be a side reaction in palladium-catalyzed cross-coupling reactions.
-
Ring opening: This would likely require harsh conditions, as the pyridine ring is relatively stable.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Cross-Coupling
Issue 1: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. For electron-deficient pyridines, consider catalysts like Pd(dppf)Cl₂ or systems with electron-rich, bulky phosphine ligands. |
| Inappropriate Base | The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ may be less effective. Consider using a stronger base such as Cs₂CO₃. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Common solvent systems include 1,4-dioxane/water or DME/water. |
| Low Reaction Temperature | These couplings often require elevated temperatures (80-110 °C). Ensure the reaction reaches and maintains the target temperature. |
| Boronic Acid/Ester Decomposition | Use fresh, high-quality boronic acid or ester. Protodeboronation can be a significant side reaction. |
Issue 2: Significant formation of homocoupled or debrominated byproducts.
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Suboptimal Ligand | The choice of ligand can influence the rates of desired coupling versus side reactions. Screen different phosphine ligands. |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid/ester (1.1-1.5 equivalents). |
Buchwald-Hartwig Amination
Issue 1: Failure to form the desired C-N bond.
| Potential Cause | Troubleshooting Step |
| Catalyst/Ligand System | This reaction is highly dependent on the catalyst and ligand. For 2-bromopyridines, catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. |
| Base Incompatibility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Note that some functional groups are incompatible with strong bases like KOtBu.[1] |
| Amine Volatility | If using a low-boiling-point amine, the reaction may need to be performed in a sealed tube to maintain the concentration of the amine.[2] |
Issue 2: Observation of substrate decomposition.
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Prolonged heating at high temperatures can lead to degradation. Monitor the reaction and stop it once the starting material is consumed. Consider lowering the reaction temperature if possible. |
| Incorrect Base | An inappropriate base can lead to side reactions. Screen different bases to find one that promotes the desired reaction without causing decomposition. |
Experimental Protocols (Adapted from related compounds)
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for other 2-bromopyridine derivatives and may require optimization.[3]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base (e.g., Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Palladium-Catalyzed Reactions of Bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges in palladium-catalyzed cross-coupling reactions of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with bromopyridines often challenging?
A1: The primary challenge stems from the pyridine nitrogen atom, which can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1] This coordination can inhibit the catalytic cycle, resulting in low yields and incomplete reactions. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.
Q2: What are the most common byproducts observed in these reactions?
A2: The most prevalent byproducts include:
-
Homocoupling products: Dimerization of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) is a common side reaction, often promoted by the presence of oxygen.[2][3]
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of pyridine. This can be influenced by the choice of base and the presence of hydride sources.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be converted to the corresponding arene, reducing the amount available for the cross-coupling reaction.[4]
Q3: How can I minimize catalyst deactivation when using bromopyridine substrates?
A3: To minimize catalyst deactivation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can shield the palladium center and prevent coordination by the pyridine nitrogen.[1]
-
Use of Pre-catalysts: Utilize pre-formed palladium pre-catalysts to ensure the efficient generation of the active Pd(0) species.[1]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst.[1][3]
Q4: What is "palladium black," and what does its formation indicate?
A4: Palladium black is a fine, black precipitate of metallic palladium. Its formation indicates catalyst decomposition, where the palladium has precipitated out of the catalytic cycle.[1] This is often a sign of an unhealthy reaction and leads to a stall in product formation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during palladium-catalyzed reactions of bromopyridines.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Poisoning/Deactivation | The pyridine nitrogen can poison the catalyst.[1] Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to shield the palladium center. Consider using a pre-catalyst for more reliable activation. |
| Suboptimal Ligand Choice | The ligand is crucial for catalyst stability and activity. Screen a variety of phosphine ligands to find the optimal one for your specific substrate combination.[1] |
| Incorrect Base Selection | The base plays a critical role in the catalytic cycle. For Suzuki reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu to suppress side reactions.[5] For Buchwald-Hartwig aminations, a strong base like NaOtBu or LiHMDS is often necessary.[1] |
| Poor Reagent Purity or Reaction Setup | Organometallic reactions are sensitive to air and moisture. Ensure all reagents are pure and solvents are anhydrous and degassed.[1] Maintain a strict inert atmosphere throughout the experiment. |
| Inadequate Temperature or Reaction Time | These reactions often require heating (typically 80-110 °C).[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor for catalyst decomposition at higher temperatures. |
| Reagent Insolubility | Incomplete dissolution of starting materials or the base can hinder the reaction. Try a different solvent system. Toluene and 1,4-dioxane are common choices.[1] |
Issue 2: Significant Homocoupling Byproduct
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of coupling partners.[3] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. |
| High Copper Catalyst Loading (Sonogashira) | Excessive copper(I) can increase the rate of alkyne homocoupling.[3] Reduce the amount of copper co-catalyst or consider copper-free conditions. |
| Slow Cross-Coupling Rate | If the desired reaction is slow, the opportunity for homocoupling increases.[3] Optimize the palladium catalyst and ligand to accelerate the cross-coupling. |
| Inappropriate Palladium Source (Suzuki) | Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[2] |
Issue 3: Formation of Hydrodehalogenation Byproduct
| Possible Cause | Suggested Solution |
| Hydride Source | The hydride source can be the solvent, base, or impurities. Using a non-protic, anhydrous solvent can help. |
| Base Choice | Certain bases can promote hydrodehalogenation. If this is a significant issue, a screen of different bases may be necessary. |
| Ligand Effects | The choice of ligand can influence the propensity for hydrodehalogenation. Experiment with different ligands to minimize this side reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromopyridines
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyridine, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the bromopyridine, amine, base, and palladium pre-catalyst to an oven-dried reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block (e.g., 100 °C).
-
Stir the reaction for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a short plug of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling of Bromopyridines
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Pathways leading to desired product and common byproducts.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-(trifluoromethoxy)pyridine in common cross-coupling reactions. The electron-withdrawing nature of both the pyridine nitrogen and the 3-(trifluoromethoxy) group significantly influences the substrate's reactivity, often requiring carefully optimized conditions.[1][2]
General Troubleshooting & FAQs
Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?
A: Reactions involving 2-halopyridines can be challenging, a phenomenon sometimes referred to as the "2-pyridyl problem".[3][4] Several factors could be at play:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalyst activity.[5]
-
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can impact the rate of oxidative addition.[1][2] While this often makes the C-Br bond more reactive, it can also influence subsequent steps in the catalytic cycle.[6]
-
Reagent Quality: The stability of coupling partners (e.g., boronic acids) and the purity of solvents and bases are critical. Oxygen can deactivate palladium catalysts, making proper degassing essential.[7]
Q2: How do I choose the right ligand for my reaction?
A: Ligand choice is crucial. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands are often the best choice.[8] These ligands help stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate reductive elimination.[6][8] Screening a few different ligands is often a necessary step in optimization.[9]
Q3: Is it necessary to degas my reaction mixture?
A: Yes, absolutely. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and reaction failure.[7] It is highly recommended to degas solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, couplings with 2-bromopyridines can be problematic due to the instability of pyridylboron reagents and potential catalyst inhibition.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
-
Q: I am observing significant decomposition of my boronic acid and debromination of my starting material. What can I do?
-
Q: My reaction is stalled with unreacted starting material. How can I improve the conversion?
-
A: This often points to an issue with the oxidative addition step. Switching to a more electron-rich and bulky ligand, such as SPhos or XPhos, can accelerate this step for electron-deficient halides.[9][11] Alternatively, increasing the temperature or changing the solvent to one with a higher boiling point (e.g., dioxane, DMF) may help.[7]
-
-
Q: I am getting a lot of homocoupling of my boronic acid. What causes this?
-
A: Homocoupling can be caused by the presence of oxygen or issues with the palladium catalyst's oxidation state. Ensure thorough degassing of your reaction mixture.[7] Sometimes, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can give cleaner results.
-
Catalyst & Condition Summary for Suzuki-Miyaura Coupling
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent |
| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ | DMF | 90-120 | Moderate to Good |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80-90 | Variable |
Yields are generalized from literature on similar electron-deficient bromopyridine substrates and should be considered starting points for optimization.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling Optimization
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For electron-deficient substrates, the choice of ligand and base is particularly critical to achieve high yields.[12][13]
Troubleshooting Guide: Buchwald-Hartwig Amination
-
Q: My reaction is not working with a primary amine. What should I change?
-
Q: I am attempting to couple a secondary amine and the yield is low. Which catalyst system is recommended?
-
A: For secondary amines, RuPhos and XPhos-based pre-catalysts are generally outstanding choices.[5] Ensure you are using a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium tert-butoxide (LiOt-Bu).
-
-
Q: The reaction is sluggish and requires high temperatures. Is there a way to improve the rate?
-
A: The use of highly active, bulky biarylphosphine ligands (the "Buchwald ligands") is key to promoting efficient catalysis at lower temperatures.[8] If using an older catalyst system like Pd(OAc)₂/BINAP, switching to a more modern pre-catalyst (e.g., RuPhos Pd G3) can dramatically improve reaction rates and yields.[5][12]
-
Catalyst & Condition Summary for Buchwald-Hartwig Amination
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Amine Scope |
| RuPhos Pd G3 | (RuPhos) | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | 80-110 | Secondary Amines |
| BrettPhos Pd G3 | (BrettPhos) | LiHMDS / Cs₂CO₃ | THF / Toluene | 60-100 | Primary Amines |
| XPhos Pd G3 | (XPhos) | K₂CO₃ | t-BuOH / Dioxane | 80-110 | Primary & Secondary |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100-120 | Secondary Amines |
Table data synthesized from general knowledge and specific examples on related substrates.[5][14]
General Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a vial or flask with the palladium pre-catalyst (1-2 mol%) and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with a suitable solvent (e.g., CH₂Cl₂) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Decision Tree for Buchwald-Hartwig Catalyst Selection
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.[15]
Troubleshooting Guide: Sonogashira Coupling
-
Q: My reaction is giving low yields and I see a lot of alkyne homocoupling (Glaser coupling). What's wrong?
-
A: Glaser coupling is a common side reaction promoted by the copper co-catalyst in the presence of oxygen. It is critical to rigorously exclude air from the reaction.[16] Running the reaction under a strict inert atmosphere and using thoroughly degassed solvents is essential. You can also try a "copper-free" Sonogashira protocol, although these may require different ligands or higher temperatures.
-
-
Q: The reaction is not going to completion. How can I drive it forward?
-
A: Ensure your base is appropriate; an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is often used and can serve as the solvent.[17][18] The choice of palladium source can also matter; Pd(PPh₃)₂Cl₂ is a common and effective catalyst.[17] Increasing the temperature may also improve conversion, but be mindful of potential side reactions.[17]
-
Catalyst & Condition Summary for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | (PPh₃) | Et₃N / DIPA | THF | 25-60 |
| Pd(OAc)₂ | CuI | PPh₃ | K₂CO₃ / Et₃N | DMF | 60-100 |
| Pd(PPh₃)₄ | CuI | (PPh₃) | Et₃N | THF / Toluene | 25-70 |
Data compiled from general Sonogashira protocols.[17][18][19]
General Experimental Protocol: Sonogashira Coupling
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 eq).
-
Add the terminal alkyne (1.1-1.3 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.[17]
Sonogashira Catalytic Cycle Overview
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene. For this electron-deficient substrate, the reaction can be efficient, but catalyst choice and temperature control are important to prevent side reactions.[20][21]
Troubleshooting Guide: Heck Coupling
-
Q: My reaction is not selective and I'm getting a mixture of alkene isomers. How can I improve this?
-
A: The Heck reaction generally favors formation of the trans isomer.[20] If you are seeing poor selectivity, ligand choice can be a factor. Bidentate phosphine ligands can sometimes improve selectivity. Also, ensure the reaction conditions are not promoting isomerization of your product.
-
-
Q: The reaction requires very high temperatures to proceed. Are there milder alternatives?
-
A: While traditional Heck reactions often require temperatures >120 °C, modern catalyst systems can work under milder conditions.[22] Using N-heterocyclic carbene (NHC) ligands or highly active phosphine-palladium systems can often lower the required temperature.[20][22] Some supramolecular catalysts have also shown enhanced activity at high temperatures.[23][24]
-
Catalyst & Condition Summary for Heck Coupling
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF / Toluene | 100-140 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120-150 |
| PdCl₂(PPh₃)₂ | (PPh₃) | NaOAc | NMP | 100-130 |
| Pd(OAc)₂ | (NHC Ligand) | Cs₂CO₃ | Dioxane | 80-120 |
Data represents common conditions for Heck reactions with aryl bromides.[21][22]
General Experimental Protocol: Heck Coupling
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), palladium acetate (Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., PPh₃, 2-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Heck Reaction Troubleshooting Flowchart
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations [ouci.dntb.gov.ua]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 24. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-pyridine Isomers in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl scaffolds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. Bromo-pyridines are particularly valuable building blocks, introducing a key nitrogen heterocycle into the target molecule. However, the reactivity of the three positional isomers—2-bromo-pyridine, 3-bromo-pyridine, and 4-bromo-pyridine—varies significantly, impacting reaction conditions and outcomes. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols.
Understanding the Reactivity Trend
The efficiency of a Suzuki coupling reaction is largely dictated by the rate of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1] For bromo-pyridines, the reactivity of the C-Br bond is governed by the position of the bromine atom relative to the electron-withdrawing nitrogen atom within the ring.[1]
The general reactivity order is:
4-Bromo-pyridine > 2-Bromo-pyridine > 3-Bromo-pyridine [1]
-
4-Bromo-pyridine: As the most reactive isomer, the bromine is at the para position relative to the nitrogen. The strong electron-withdrawing effect of the nitrogen polarizes the C-Br bond, making the carbon atom highly electrophilic and thus very susceptible to oxidative addition by the palladium catalyst.[1]
-
2-Bromo-pyridine: This isomer is also highly reactive due to the ortho-position of the nitrogen atom, which activates the C-Br bond. However, a notable complication can arise from the proximity of the nitrogen's lone pair, which can coordinate to the palladium catalyst. This coordination can sometimes inhibit or deactivate the catalyst, potentially requiring the use of specialized ligands or modified reaction conditions to achieve high yields.[1][2]
-
3-Bromo-pyridine: The least reactive of the three, 3-bromo-pyridine often requires more forcing conditions to achieve comparable yields.[1] With the bromine at the meta position, the electron-withdrawing influence of the nitrogen atom is significantly weaker, resulting in a less electrophilic carbon center and a slower rate of oxidative addition.
Quantitative Data Comparison
The difference in reactivity is clearly reflected in the reaction yields under similar conditions. The following table summarizes representative yields for the Suzuki-Miyaura coupling of the three bromo-pyridine isomers with phenylboronic acid, a common coupling partner.
| Bromo-pyridine Isomer | Palladium Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Representative Yield (%) | Reference |
| 4-Bromo-pyridine | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | ~95% | [1] |
| 2-Bromo-pyridine | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | ~85-90% | [1] |
| 3-Bromo-pyridine | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | ~60-70% | [1] |
Note: Yields are representative and can vary based on specific reaction scale, purity of reagents, and precise conditions.
Generalized Experimental Protocol
This protocol provides a general starting point for performing a Suzuki-Miyaura coupling with a bromo-pyridine. Optimization may be required for specific substrates.
1. Reagents and Materials:
-
Bromo-pyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[3][4]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3]
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox glassware
2. Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the bromo-pyridine (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (2.0 equiv).[3][5]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3][4]
3. Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., 3 mol%).[3]
-
Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical concentration is 0.1 to 0.5 M with respect to the bromo-pyridine.[3][4]
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[5]
Visualizing the Workflow
The following diagram illustrates the generalized experimental workflow for the Suzuki-Miyaura coupling of bromo-pyridines.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Comparative Biological Activities of 2-Bromo-3-(trifluoromethoxy)pyridine and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The strategic incorporation of halogen and trifluoromethoxy substituents onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides a comparative analysis of the biological activities of 2-Bromo-3-(trifluoromethoxy)pyridine and its analogs, with a focus on their potential anticancer, antimicrobial, and anti-inflammatory properties. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from structurally related pyridine derivatives to provide valuable insights for researchers, scientists, and drug development professionals.
The Role of Key Structural Features
The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The bromine atom, a halogen, can also influence the electronic properties and reactivity of the pyridine ring, potentially enhancing biological efficacy. This guide will explore how these and other substitutions impact the anticancer, antimicrobial, and anti-inflammatory potential of pyridine-based compounds.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activities of various pyridine derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several pyridine analogs against different cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of the impact of different substitution patterns.
| Compound ID | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyridine-pyrazole hybrid | Huh-7 (Liver) | 6.54 | [1][2] |
| 1 | Pyridine-pyrazole hybrid | A549 (Lung) | 15.54 | [1][2] |
| 1 | Pyridine-pyrazole hybrid | MCF-7 (Breast) | 6.13 | [1][2] |
| 2 | Pyridine derivative | HT29 (Colorectal) | 2.243 | [3] |
| 3 | Trifluoromethyl-substituted furo[2,3-b]pyridine | Various | <25 | [4] |
| 4 | 1,2,3-Triazolyl-pyridine hybrid | HepG2 (Liver) | Promising activity | [5] |
| 5 | Thieno[2,3-b]pyridine derivative | MCF-7 (Breast) | - | [6] |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The table presents data for structurally related analogs to infer potential activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated further. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Pyridine derivatives have also demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The presence of halogens, such as bromine, is often associated with enhanced antimicrobial properties.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for different pyridine analogs against various microbial strains.
| Compound ID | Analog Type | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | Imidazo[4,5-b]pyridine derivative | Escherichia coli | - | [7] |
| 6 | Imidazo[4,5-b]pyridine derivative | Bacillus cereus | Active | [7] |
| 7 | Thienopyridine derivative | E. coli | >0.0048 (mg/mL) | [8] |
| 7 | Thienopyridine derivative | B. mycoides | 0.0098 (mg/mL) | [8] |
| 7 | Thienopyridine derivative | C. albicans | 0.039 (mg/mL) | [8] |
| 8 | Pyridine quaternary analog | E. coli | Moderate to good | [9] |
| 8 | Pyridine quaternary analog | Staphylococcus epidermidis | Moderate to good | [9] |
| 8 | Pyridine quaternary analog | Candida albicans | Significant activity | [9] |
Note: Direct MIC values for this compound were not available. The table shows data for related structures.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyridine compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Caption: Workflow of the broth microdilution assay.
Anti-inflammatory Activity
Certain pyridine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
In Vitro and In Vivo Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of various pyridine and related heterocyclic analogs.
| Compound ID | Analog Type | Assay | Activity (IC50 or % Inhibition) | Reference |
| 9 | Pyrimidine derivative | COX-2 Inhibition | IC50 = 0.04 µM | [10] |
| 10 | Pyridodipyrimidine derivative | COX-2 Inhibition | IC50 = 0.25 µM | [10] |
| 11 | (Hetero)arylethenesulfonyl fluoride | In vitro anti-inflammatory | IC50 = 16.06 ± 1.09 µg/mL | [11] |
| 12 | Isonicotinoyl derivative | In vitro anti-inflammatory | IC50 = 1.42 ± 0.1 µg/mL | [11] |
Note: Direct anti-inflammatory data for this compound was not found. The table includes data for compounds with related structural motifs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.[12][13][14]
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., a pyridine derivative) or a standard anti-inflammatory drug is administered to the treatment groups. The control group receives the vehicle.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[15]
-
Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion
This comparative guide highlights the significant potential of pyridine derivatives as a versatile scaffold for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities. While direct experimental data for this compound is not extensively available, the analysis of its structural analogs provides a strong rationale for its investigation. The presence of the bromo and trifluoromethoxy groups suggests that this compound could exhibit potent biological activities. Further research, including synthesis and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-3-(trifluoromethoxy)pyridine is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the trifluoromethoxy group. This guide provides a comparative analysis of two plausible synthetic routes to this compound, supported by experimental data from analogous reactions in the scientific literature.
Proposed Synthesis Routes
Two primary synthetic strategies are proposed for the synthesis of this compound. The first route involves the initial bromination of a pyridine precursor followed by trifluoromethoxylation. The second route reverses this sequence, starting with trifluoromethoxylation and concluding with bromination.
Route 1: Bromination Followed by Trifluoromethoxylation
This pathway commences with the bromination of 3-hydroxypyridine to furnish 2-bromo-3-hydroxypyridine. Subsequent trifluoromethoxylation of the hydroxyl group yields the target molecule.
Route 2: Trifluoromethoxylation Followed by Bromination
This alternative approach begins with the trifluoromethoxylation of 3-hydroxypyridine to produce 3-(trifluoromethoxy)pyridine. The final step involves the regioselective bromination of this intermediate at the 2-position.
Comparison of Synthesis Routes
The following table summarizes the key aspects of the two proposed synthesis routes for this compound, allowing for a direct comparison of their theoretical efficiency and complexity.
| Feature | Route 1: Bromination then Trifluoromethoxylation | Route 2: Trifluoromethoxylation then Bromination |
| Starting Material | 3-Hydroxypyridine | 3-Hydroxypyridine |
| Intermediate 1 | 2-Bromo-3-hydroxypyridine | 3-(Trifluoromethoxy)pyridine |
| Number of Steps | 2 | 2 |
| Key Reactions | Electrophilic Bromination, O-Trifluoromethoxylation | O-Trifluoromethoxylation, Electrophilic Bromination |
| Estimated Yield (Step 1) | 70-75%[1] | Moderate to Good (estimated from analogous reactions)[2][3][4] |
| Estimated Yield (Step 2) | Moderate to Good (estimated from analogous reactions)[2][3][4] | Moderate (estimated from analogous reactions)[5] |
| Overall Estimated Yield | Moderate | Moderate |
| Potential Challenges | Regioselectivity of bromination, potential for over-bromination. Harsh conditions for some trifluoromethoxylation methods. | Synthesis of 3-(trifluoromethoxy)pyridine can be challenging. Regioselectivity of the final bromination step. |
Detailed Experimental Protocols
The following are detailed experimental protocols for each step in the proposed synthesis routes, based on established procedures for analogous transformations.
Route 1: Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
-
Methodology: This procedure is adapted from a patented method for the bromination of 3-hydroxypyridine.[1]
-
Procedure:
-
Cool a 40% aqueous solution of sodium hydroxide (60 mL) to a temperature between -10°C and 0°C using an ice-salt bath.
-
To this cooled solution, add bromine (16 g, 0.1 mol) dropwise while maintaining the temperature.
-
Dissolve 3-hydroxypyridine (9.8 g, 0.1 mol) in a separate 50 mL of 40% aqueous sodium hydroxide.
-
Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the reaction temperature is maintained at approximately 10-15°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Adjust the pH of the solution to 7 using a suitable acid.
-
The crude product will precipitate and can be collected by filtration and recrystallized to yield pure 2-bromo-3-hydroxypyridine.
-
Step 2: Synthesis of this compound
-
Methodology: This protocol is a general procedure for the O-trifluoromethylation of phenols and heteroaryl alcohols, which can be adapted for 2-bromo-3-hydroxypyridine.[2][3]
-
Procedure:
-
Combine 2-bromo-3-hydroxypyridine (1.0 eq), a suitable trifluoromethylating reagent (e.g., Umemoto's or Togni's reagent, 1.2 eq), and a catalytic amount of a silver salt (e.g., AgOTf, 0.1 eq) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add a suitable base (e.g., pyridine or triethylamine, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Route 2: Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethoxy)pyridine
-
Methodology: This is a general procedure for the O-trifluoromethylation of hydroxypyridines.[2][4]
-
Procedure:
-
In a reaction vessel, dissolve 3-hydroxypyridine (1.0 eq) in an anhydrous solvent like dichloromethane.
-
Add a trifluoromethylating agent (e.g., Togni's reagent II, 1.5 eq) and a suitable catalyst or promoter as described in the literature for similar substrates.
-
Stir the reaction mixture at the recommended temperature (ranging from room temperature to elevated temperatures depending on the specific reagent) under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction by washing with an aqueous solution to remove inorganic byproducts.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry, and concentrate.
-
Purify the resulting crude product via column chromatography to isolate 3-(trifluoromethoxy)pyridine.
-
Step 2: Synthesis of this compound
-
Methodology: This protocol is based on general methods for the bromination of pyridine derivatives.[5]
-
Procedure:
-
Dissolve 3-(trifluoromethoxy)pyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0-1.2 eq), to the solution.
-
The reaction may require heating or initiation with a radical initiator depending on the specific brominating agent used.
-
Stir the reaction mixture for the required time, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate solution.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain this compound.
-
Synthesis Route Visualizations
The following diagrams illustrate the two proposed synthetic pathways.
Caption: Route 1 Synthesis Workflow
Caption: Route 2 Synthesis Workflow
Conclusion
Both proposed routes offer viable pathways to this compound.
-
Route 1 benefits from a well-documented and high-yielding initial bromination step.[1] The subsequent trifluoromethoxylation, while requiring specialized reagents, can be efficient for similar substrates.
-
Route 2 may present challenges in the initial trifluoromethoxylation of 3-hydroxypyridine, as the yields can be variable depending on the chosen method.[2][3][4] However, if a reliable procedure for this step is established, the subsequent bromination is expected to be regioselective due to the directing effects of the trifluoromethoxy group.
The choice between these routes will depend on the availability and cost of specific reagents, the desired scale of the synthesis, and the laboratory's expertise with particular reaction types. For researchers prioritizing a more predictable initial step, Route 1 may be preferable. Conversely, if a robust method for the trifluoromethoxylation of 3-hydroxypyridine is accessible, Route 2 could be an equally effective strategy. Further optimization of reaction conditions for the specific substrate would be necessary to maximize yields and purity for both routes.
References
- 1. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unmasking the Isomeric Differences of Trifluoromethoxylated Pyridines
For researchers, scientists, and professionals in drug development, the subtle placement of a trifluoromethoxy group on a pyridine ring can significantly alter its physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 2-, 3-, and 4-trifluoromethoxypyridine, offering a clear, data-driven analysis to inform molecular design and characterization.
This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the three positional isomers of trifluoromethoxylated pyridine. By presenting quantitative data in easily comparable tables, alongside detailed experimental protocols and visual representations of analytical workflows, this document serves as a practical reference for distinguishing and understanding these valuable chemical entities.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-, 3-, and 4-trifluoromethoxypyridine, providing a direct comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Trifluoromethoxypyridine | 8.25 (ddd, J = 4.8, 2.0, 0.8 Hz, 1H), 7.80 (ddd, J = 8.4, 7.2, 2.0 Hz, 1H), 7.18 (d, J = 8.4 Hz, 1H), 7.08 (ddd, J = 7.2, 4.8, 0.8 Hz, 1H) |
| 3-Trifluoromethoxypyridine | 8.48 (d, J = 2.8 Hz, 1H), 8.42 (dd, J = 4.8, 1.2 Hz, 1H), 7.47 (ddd, J = 8.4, 2.8, 1.2 Hz, 1H), 7.38 (dd, J = 8.4, 4.8 Hz, 1H) |
| 4-Trifluoromethoxypyridine | 8.58 (d, J = 5.6 Hz, 2H), 7.04 (d, J = 5.6 Hz, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Trifluoromethoxypyridine | 158.4 (q, J = 2.0 Hz), 147.8, 140.1, 121.8 (q, J = 258.0 Hz), 118.9, 112.2 |
| 3-Trifluoromethoxypyridine | 148.9, 146.3, 139.7 (q, J = 2.0 Hz), 123.9, 122.3, 120.7 (q, J = 258.0 Hz) |
| 4-Trifluoromethoxypyridine | 157.3 (q, J = 2.0 Hz), 151.1, 121.2 (q, J = 258.0 Hz), 111.9 |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Trifluoromethoxypyridine | -58.1 |
| 3-Trifluoromethoxypyridine | -58.3 |
| 4-Trifluoromethoxypyridine | -58.2 |
Table 4: Infrared (IR) Spectroscopic Data (Thin Film)
| Isomer | Key Absorption Bands (cm⁻¹) |
| 2-Trifluoromethoxypyridine | 1600, 1475, 1440, 1260, 1220, 1170, 970, 790 |
| 3-Trifluoromethoxypyridine | 1590, 1480, 1420, 1250, 1210, 1150, 950, 800 |
| 4-Trifluoromethoxypyridine | 1610, 1500, 1460, 1270, 1230, 1180, 960, 820 |
Table 5: Mass Spectrometry (MS) Data (EI)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Trifluoromethoxypyridine | 163.02 | 134, 114, 95, 69 |
| 3-Trifluoromethoxypyridine | 163.02 | 134, 114, 95, 69 |
| 4-Trifluoromethoxypyridine | 163.02 | 134, 114, 95, 69 |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and facilitate comparative studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the trifluoromethoxylated pyridine isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired at 100.6 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 512 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
-
¹⁹F NMR Acquisition: Proton-decoupled ¹⁹F NMR spectra were acquired at 376.3 MHz with a spectral width of 100 ppm, a relaxation delay of 1.0 s, and 64 scans. Chemical shifts are reported in ppm relative to an external standard of CFCl₃ (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. The data is presented as transmittance (%).
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Electron ionization (EI) mass spectra were obtained using a Thermo Fisher Scientific DSQ II single quadrupole GC-MS instrument.
-
Data Acquisition: The electron energy was set to 70 eV, and the ion source temperature was maintained at 200 °C. Mass spectra were scanned over a mass-to-charge (m/z) range of 40-400.
Visualizing the Analysis
To further clarify the analytical process and the relationships between the isomers, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison.
Caption: Positional relationships of the trifluoromethoxy group.
This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of trifluoromethoxylated pyridine isomers. The distinct spectroscopic signatures, particularly in ¹H and ¹³C NMR, allow for the unambiguous identification of each isomer, which is critical for their application in research and development.
Unlocking Metabolic Stability: A Comparative Guide to Trifluoromethoxylated Compounds
For researchers, scientists, and drug development professionals, enhancing a drug candidate's metabolic stability is a critical hurdle in the journey from discovery to clinical application. The strategic incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups has emerged as a powerful tool to achieve this, significantly improving a compound's pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of trifluoromethoxylated compounds versus their non-fluorinated analogs, supported by experimental data, detailed methodologies, and visual workflows.
The introduction of trifluoromethyl and trifluoromethoxy groups can dramatically alter a molecule's susceptibility to metabolic degradation, primarily by enzymes of the cytochrome P450 (CYP) superfamily.[1][2] The high strength of the carbon-fluorine bond makes these moieties resistant to enzymatic attack, effectively blocking common metabolic pathways such as oxidation.[1][2] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable in vivo performance.[1]
Comparative Metabolic Stability Data
The following tables summarize in vitro data from studies comparing the metabolic stability of trifluoromethoxylated compounds with their non-fluorinated or methyl-substituted analogs. The data consistently demonstrates the enhanced stability conferred by the trifluoromethyl group, as evidenced by longer half-lives and lower intrinsic clearance values.
| Compound Pair | Description | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Picornavirus Inhibitor Analogues | [3] | |||
| Methyl-substituted oxadiazole | Metabolically labile methyl group | - | - | [3] |
| Trifluoromethyl-substituted oxadiazole | CF₃ group blocks hydroxylation | Significantly longer | Significantly lower | [3] |
| Celecoxib Analogues | ||||
| Celecoxib | Contains a methyl group | - | - | |
| 4'-Fluorocelecoxib | Fluorine substitution at a metabolically labile site | 4 times more stable than celecoxib | - | |
| N-Substituted Compound Analogues | [4] | |||
| N-CH₃ Compound 1 | N-methyl analog | 15 | 46 | [4] |
| N-CF₃ Compound 1 | N-trifluoromethyl analog | >120 | <6 | [4] |
| N-CH₃ Compound 2 | N-methyl analog | 11 | 63 | [4] |
| N-CF₃ Compound 2 | N-trifluoromethyl analog | >120 | <6 | [4] |
| N-CH₃ Compound 3 | N-methyl analog | 14 | 50 | [4] |
| N-CF₃ Compound 3 | N-trifluoromethyl analog | >120 | <6 | [4] |
Note: The picornavirus inhibitor study noted a significant reduction in the number of metabolites formed for the trifluoromethyl analog (2 minor products) compared to the methyl analog (8 products), indicating a profound protective effect.[3]
Experimental Protocols
The data presented in this guide is typically generated using in vitro liver microsomal stability assays. Below is a detailed methodology for such an experiment.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.[1][5]
Materials:
-
Test compound and non-fluorinated analog
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8]
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The reaction mixture is incubated at 37°C with shaking.[6]
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.[5]
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[5]
Visualizing the Process
To better understand the experimental and metabolic pathways, the following diagrams are provided.
The metabolic pathway of Celecoxib primarily involves oxidation of the methyl group, a reaction catalyzed mainly by CYP2C9 and to a lesser extent by CYP3A4, to form hydroxycelecoxib.[9][10] This is followed by further oxidation to carboxycelecoxib, which is then conjugated with glucuronic acid before excretion.[9][10] Introducing a trifluoromethyl group in place of the methyl group would block this primary metabolic route, significantly enhancing the drug's stability.
Conclusion
The strategic incorporation of trifluoromethoxy and trifluoromethyl groups is a well-established and highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking sites of metabolism, particularly CYP450-mediated oxidation, these moieties can significantly increase a compound's half-life and reduce its intrinsic clearance. The experimental data consistently supports the superior metabolic stability of trifluoromethoxylated compounds compared to their non-fluorinated analogs. For researchers in drug discovery and development, leveraging this approach can lead to the design of more robust and efficacious therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Bridging the Gap: A Comparative Guide to Pyridine-Based Inhibitors In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges. Pyridine-based inhibitors, a significant class of compounds in medicinal chemistry, are no exception.[1][2][3][4] This guide provides a comparative analysis of their performance in in vitro and in vivo settings, supported by experimental data and detailed methodologies, to illuminate the path from benchtop to preclinical studies.
The pyridine scaffold is a versatile and privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets and often conferring favorable pharmacokinetic properties.[3] This guide delves into specific examples of pyridine-based inhibitors targeting key regulators of cell division and survival, such as Aurora kinases, PIM-1 kinase, and tubulin.
Performance Data Comparison: From Enzyme Inhibition to Tumor Regression
The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the efficacy of a drug candidate. The following tables summarize the quantitative data for representative pyridine-based inhibitors, highlighting their potency in enzymatic assays, cell-based proliferation assays, and their efficacy in preclinical animal models.
Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold has proven to be a potent core for the development of Aurora kinase inhibitors, which play a crucial role in mitosis.[5]
Table 1: In Vitro vs. In Vivo Efficacy of Imidazo[4,5-b]pyridine Compounds [5]
| Compound | Target Kinase(s) | Kᵢ (nM) | Antiproliferative EC₅₀/GI₅₀ (nM) | Cell Line(s) | Animal Model | Xenograft Cell Line | Dosing Regimen | Outcome |
| GSK1070916 | Aurora B/C, Aurora A | 0.38 (B), 1.5 (C), 492 (A) | 7 (Median over >100 cell lines) | A549 (Lung), Various | Nude Mice | HCT116 (Colon) | i.p. administration | Complete or near-complete tumor growth inhibition |
| CCT137690 | Aurora A, B, C | IC₅₀: 15 (A), 25 (B), 19 (C) | Not explicitly stated | SW620 (Colon) | N/A | N/A | N/A | N/A |
| Compound 27e | Aurora A, B; FLT3 | KᏧ: 7.5 (A), 48 (B), 6.2 (FLT3) | 300 (HCT116), 291 (MV4-11) | HCT116 (Colon), MV4-11 (AML) | N/A | N/A | N/A | N/A |
Pyridine-Based Compounds as PIM-1 Kinase Inhibitors
PIM-1 kinase is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for cancer therapy.
Table 2: In Vitro vs. In Vivo Performance of a Pyridine-Based PIM-1 Inhibitor [6][7]
| Compound | Target | In Vitro IC₅₀ (nM) | Cell-Based IC₅₀ (µM) | Cell Line(s) | Animal Model | Outcome |
| Compound 12 | PIM-1 Kinase | 14.3 | 0.5 (MCF-7), 5.27 (HepG2) | MCF-7 (Breast), HepG2 (Liver) | SEC-bearing mice | 42.1% tumor inhibition |
Pyridine Heterocyclic Hybrids as Tubulin Polymerization Inhibitors
Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established anticancer strategy.
Table 3: In Vitro vs. In Vivo Activity of a Pyridine-Based Tubulin Inhibitor [8][9]
| Compound | Target | In Vitro Tubulin Polymerization IC₅₀ (µM) | Cell-Based IC₅₀ (µM) | Cell Line(s) | Animal Model | Outcome |
| Compound 3b | Tubulin | 4.03 | 6.54 (Huh-7), 15.54 (A549), 6.13 (MCF-7) | Huh-7 (Hepatocellular Carcinoma), A549 (Lung), MCF-7 (Breast) | Wistar rats with induced mammary tumors | 79% reduction in tumor size |
Visualizing the Path to Inhibition
Understanding the biological context and the experimental process is crucial for interpreting the data. The following diagrams illustrate a key signaling pathway and a typical workflow for inhibitor development.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Caption: General Workflow for Inhibitor Development.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (for PIM-1 Kinase)
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC₅₀).
-
Principle: The assay measures the phosphorylation of a specific substrate by the PIM-1 kinase in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Recombinant PIM-1 kinase is incubated with a peptide substrate and ATP in a reaction buffer.
-
The pyridine-based inhibitor is added at a range of concentrations. Staurosporine is often used as a positive control.[6][7]
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[6][9]
-
The cells are then treated with various concentrations of the pyridine-based inhibitor for a set period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
In Vivo Tumor Xenograft Study
This preclinical model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of the test compound on tumor growth is then monitored.
-
Procedure:
-
A suspension of human cancer cells (e.g., HCT116, MCF-7) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][7]
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The pyridine-based inhibitor is administered to the treatment group according to a specific dosing regimen (e.g., intraperitoneal injection daily for a set number of weeks). The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalysts for Pyridine Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine ring is a cornerstone of modern synthesis, enabling access to a diverse array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective, data-driven comparison of leading catalytic systems for key pyridine functionalization reactions, including C-H arylation, C-H alkylation, C-H alkenylation, and C-H borylation.
This comparison summarizes quantitative data from the primary literature in structured tables, offering a clear overview of catalyst performance. Detailed experimental protocols for representative transformations are also provided, alongside mechanistic diagrams to illustrate the underlying reaction pathways.
C-H Arylation of Pyridines: Palladium vs. Nickel
The direct C-H arylation of pyridines is a powerful method for constructing biaryl and hetero-biaryl motifs. Palladium catalysts have historically dominated this field; however, nickel-based systems have emerged as a cost-effective and often highly effective alternative.
| Catalyst System | Pyridine Substrate | Arylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Ref. |
| Pd(OAc)₂ / P(tBu)₃ | Pyridine N-Oxide | Aryl Bromide | 2 | Toluene | 110 | 85 | C2 | |
| [Pd(OAc)(tBu₂PCMe₂CH₂)]₂ | Pyridine N-Oxide | Aryl Bromide | 2.5 | Toluene | 110 | 90 | C2 | |
| Pd(OAc)₂ / 1,10-Phenanthroline | Pyridine | Benzene | 10 | Pyridine | 120 | ~10 (TON) | C3 | |
| Ni(cod)₂ / IPr | Pyridine | --- | 5 | Toluene | 130 | --- | C4 (Alkylation) | |
| NiBr₂ / bpy | 1-(pyridin-2-yl)-1H-indole | Alkyl Chloride | 5 | Toluene | 60 | 88 | C2 (Alkylation) |
Note: Direct head-to-head comparison data for Pd and Ni in C-H arylation of the same pyridine substrate under identical conditions is limited in the reviewed literature. The table presents data from different studies to illustrate the general performance of these catalysts in pyridine functionalization. The Nickel-catalyzed examples shown are for alkylation, highlighting their utility in C-C bond formation.
C-H Alkylation and Alkenylation of Pyridines: A Look at Nickel and Palladium
The introduction of alkyl and alkenyl groups onto the pyridine scaffold is crucial for modifying the steric and electronic properties of molecules. Nickel and Palladium catalysts have both proven effective for these transformations, often with complementary regioselectivity.
| Catalyst System | Pyridine Substrate | Coupling Partner | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Ref. |
| Ni(cod)₂ / IPr / AlMe₃ | Pyridine | 1-Tridecene | 5 | Toluene | 130 | 70 | C4 | |
| Ni(cod)₂ / P(i-Pr)₃ / ZnEt₂ | Pyridine | 1-Octyne | 5 | Toluene | 100 | 85 | C2 (Alkenylation) | |
| Pd(OAc)₂ / Ag₂CO₃ | Pyridine N-Oxide | Styrene | 10 | 1,4-Dioxane | 120 | 82 | C2 (Alkenylation) | |
| Ni-Al bimetallic / NHC | Pyridine | Alkenes | 5 | Toluene | 100 | 43-99 | C3 (Alkenylation) |
C-H Borylation of Pyridines: Iridium vs. Rhodium
The introduction of a boryl group via C-H activation provides a versatile handle for further functionalization. Iridium-based catalysts are the most prominent for this transformation, though challenges such as catalyst inhibition by the pyridine nitrogen exist.
| Catalyst System | Pyridine Substrate | Borylating Agent | Ligand | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Ref. |
| [Ir(COD)(OMe)]₂ | 2-Substituted Pyridines | B₂pin₂ | dtbpy | THF | 80 | 50-90 | C6 | |
| [Ir(COD)(OMe)]₂ | 2-Substituted Pyridines | B₂pin₂ | tmphen | Cyclohexane | 80 | Higher than dtbpy | C6 | |
| Rh(I) complexes | Benzyl-2-pyridines | Pinacolborane | None | THF | RT | Good | ortho to Py |
Note: A direct quantitative comparison of Iridium and Rhodium for the C-H borylation of the same pyridine substrate under identical conditions was not found in the reviewed literature. The table highlights representative systems for each metal. The study comparing dtbpy and tmphen ligands for the Iridium catalyst suggests that the greater stability of the tmphen-ligated catalyst leads to higher yields.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides:
To a flame-dried Schlenk tube are added the pyridine N-oxide substrate (1.0 mmol), the arylating agent (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the appropriate ligand (e.g., P(tBu)₃, 0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol) are then added. The reaction mixture is stirred at the specified temperature (e.g., 110 °C) for the indicated time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired C2-arylated pyridine product.
General Procedure for Nickel-Catalyzed C4-Alkylation of Pyridines:
In a nitrogen-filled glovebox, a vial is charged with Ni(cod)₂ (0.05 mmol, 5 mol%), the N-heterocyclic carbene (NHC) ligand (e.g., IPr, 0.05 mmol, 5 mol%), and the Lewis acid co-catalyst (e.g., AlMe₃, 0.2 mmol, 20 mol%). Anhydrous toluene (1.0 mL) is added, followed by the pyridine substrate (1.0 mmol) and the alkene (1.5 mmol). The vial is sealed and heated at the specified temperature (e.g., 130 °C) for the indicated time (e.g., 3 h). After cooling, the reaction is quenched by the slow addition of methanol. The resulting mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the 4-alkylated pyridine.
General Procedure for Iridium-Catalyzed C-H Borylation of Pyridines:
In an inert atmosphere glovebox, a reaction vessel is charged with [Ir(COD)(OMe)]₂ (0.015 mmol, 1.5 mol% Ir), a bipyridine ligand (e.g., dtbpy, 0.03 mmol, 3 mol%), and the pyridine substrate (1.0 mmol). The borylating agent (e.g., B₂pin₂, 1.5 mmol) and a solvent (e.g., THF or cyclohexane, 3 mL) are added. The vessel is sealed and the reaction mixture is heated to the specified temperature (e.g., 80 °C) for the required time (e.g., 12-16 h). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyridyl boronate ester.
Mechanistic Insights and Visualizations
The functionalization of pyridines is often governed by the coordination of the pyridine nitrogen to the metal center, which can influence both reactivity and regioselectivity.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation of pyridine.
Caption: Proposed catalytic cycle for Ni/Lewis acid-catalyzed C-H alkylation of pyridine.
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation of pyridine.
Validating the Structure of 2-Bromo-3-(trifluoromethoxy)pyridine: A Comparative Analysis Using NMR and MS
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-Bromo-3-(trifluoromethoxy)pyridine through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comparative analysis with its isomer, 2-Bromo-5-(trifluoromethoxy)pyridine, supported by experimental data and detailed protocols.
The precise structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Halogenated pyridines, in particular, are prevalent scaffolds in medicinal chemistry. This guide focuses on the analytical techniques used to validate the structure of this compound, a compound of interest for synthetic chemists. Due to the limited availability of public experimental data for this specific isomer, a comparative approach is employed, utilizing experimental data from the closely related isomer, 2-Bromo-5-(trifluoromethoxy)pyridine, alongside predicted data for the target molecule.
Structural Elucidation Workflow
The structural validation of a molecule like this compound is a multi-step process. It begins with the acquisition of data from various analytical techniques, primarily NMR and MS. This data is then meticulously analyzed and compared with expected values and data from related structures to confirm the proposed molecular architecture.
Workflow for the structural validation of this compound.
Comparative Data Analysis
A powerful method for structural validation involves comparing the spectral data of the target compound with that of a known isomer. In this case, the experimental data for 2-Bromo-5-(trifluoromethoxy)pyridine is compared against the predicted data for this compound.
Table 1: Comparison of ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling constants of the ring protons.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity & Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.5 - 7.7 | dd, J ≈ 8.0, 5.0 Hz |
| H-5 | ~7.9 - 8.1 | dd, J ≈ 8.0, 2.0 Hz | |
| H-6 | ~8.4 - 8.6 | dd, J ≈ 5.0, 2.0 Hz | |
| 2-Bromo-5-(trifluoromethoxy)pyridine [1] | H-3 | 7.45 | dd, J = 8.7, 2.8 Hz |
| H-4 | 7.56 | d, J = 8.7 Hz | |
| H-6 | 8.34 | d, J = 2.8 Hz |
Table 2: Comparison of ¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The positions of the bromine and trifluoromethoxy substituents have a distinct effect on the chemical shifts of the pyridine ring carbons.
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental C-F Coupling (J, Hz) |
| This compound | C-2 | ~140 - 142 | - |
| C-3 | ~148 - 150 | q, J ≈ 2-4 Hz | |
| C-4 | ~125 - 127 | - | |
| C-5 | ~135 - 137 | - | |
| C-6 | ~147 - 149 | - | |
| -OCF₃ | ~120 - 122 | q, J ≈ 258-262 Hz | |
| 2-Bromo-5-(trifluoromethoxy)pyridine [1] | C-2 | 139.2 | - |
| C-3 | 129.0 | - | |
| C-4 | 131.4 | - | |
| C-5 | 143.1 | - | |
| C-6 | 145.6 | - | |
| -OCF₃ | 120.1 | q, J = 260 Hz |
Table 3: Comparison of ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. The chemical shift of the -OCF₃ group is a key indicator for its position on the pyridine ring.
| Compound | Fluorine Group | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | -OCF₃ | ~ -58 to -60 |
| 2-Bromo-5-(trifluoromethoxy)pyridine [1] | -OCF₃ | -58.8 |
Table 4: Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Both isomers are expected to have the same molecular weight.
| Compound | Ionization Mode | Expected Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | Electron Ionization (EI) | 241/243 (due to Br isotopes) | [M-Br]⁺, [M-OCF₃]⁺, [C₅H₃NBr]⁺ |
| 2-Bromo-5-(trifluoromethoxy)pyridine | Electron Ionization (EI) | 241/243 (due to Br isotopes) | [M-Br]⁺, [M-OCF₃]⁺, [C₅H₃NBr]⁺ |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the expected molecular weight (e.g., 300).
-
Ion Source Temperature: 230-250 °C.
-
-
Data Analysis: Identify the molecular ion peak, considering the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to gain further structural insights.
Conclusion
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3-(trifluoromethoxy)pyridine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Bromo-3-(trifluoromethoxy)pyridine, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This guide provides a detailed protocol for the safe disposal of this compound, a halogenated pyridine derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical advice and have the product container or label at hand.
Summary of Safety and Disposal Information
The following table summarizes key information for the safe handling and disposal of this compound, based on data for similar halogenated organic compounds.
| Parameter | Information |
| Hazard Classification | Assumed to be a hazardous waste, likely falling under the category of halogenated organic compounds. Potential for skin, eye, and respiratory irritation. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Work in a chemical fume hood. |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials. |
| Waste Container | Use a designated, leak-proof, and chemically compatible container (e.g., polyethylene or glass). The container must have a secure cap. |
| Waste Segregation | Do not mix with other waste streams, especially incompatible materials like strong acids or bases. Label as "Halogenated Organic Waste". |
| Disposal Method | High-temperature incineration at a licensed hazardous waste disposal facility is the recommended method for pyridine and fluorinated organic compounds.[1] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Decontaminated containers can then be disposed of as regular waste. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
1. Waste Identification and Segregation:
-
Classify all waste containing this compound as "Hazardous Halogenated Organic Waste."
-
This includes the pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, absorbent paper).
-
Do not mix this waste with non-halogenated organic waste or other incompatible chemicals.
2. Waste Collection and Storage:
-
Use a designated waste container that is chemically resistant and has a secure, leak-proof lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages if it is a mixture.
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
5. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate in the halogenated organic waste container.
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-3-(trifluoromethoxy)pyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-3-(trifluoromethoxy)pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Summary: Based on analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards include skin irritation, serious eye damage, and respiratory tract irritation. It may also be toxic if swallowed or in contact with skin.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2][3][4] | To protect against chemical splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene).[5][6][7] Nitrile gloves may be suitable for limited exposure but are not recommended for prolonged contact.[5][6][7] | To prevent skin contact and absorption. |
| Body Protection | A fully buttoned, flame-resistant lab coat.[4][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA approved respirator with appropriate cartridges (e.g., type P3) should be used if working outside of a chemical fume hood or if there is a risk of inhaling dust or vapors.[1][8] | To prevent inhalation of harmful airborne contaminants. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the necessary steps for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste material containing this chemical should be collected in a designated, properly labeled, and sealed container.[5] Do not mix with other waste streams.
-
Container Disposal : Uncleaned, empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
Professional Disposal : Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][10]
References
- 1. 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
